molecular formula C14H12FNO4S B492080 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid CAS No. 379254-41-8

2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid

Cat. No.: B492080
CAS No.: 379254-41-8
M. Wt: 309.31g/mol
InChI Key: AJKYFGLLAORHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid (CAS 379254-41-8) is a sulfonamide derivative supplied for research purposes. With a molecular formula of C14H12FNO4S and a molecular weight of 309.31 g/mol , this compound belongs to a class of sulfonamides that have been investigated for their potential as small-molecule inhibitors, particularly in the field of oncology and inflammation . Research indicates that related sulfonamide compounds can target abnormal energy metabolism in tumor cells, specifically by inhibiting kinase activities such as PFKFB3 and/or PFKFB4, which play a regulatory role in glucose metabolism (a phenomenon known as the Warburg effect) . Inhibiting these pathways disrupts glycolytic flux in cancer cells, reducing lactate production and potentially hindering tumor growth and metastasis . This mechanism also presents a potential therapeutic strategy for inflammatory conditions like rheumatoid arthritis . As a building block, its functional groups offer versatility for further chemical synthesis in medicinal chemistry and drug discovery programs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-fluoro-3-methylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-9-8-10(6-7-12(9)15)21(19,20)16-13-5-3-2-4-11(13)14(17)18/h2-8,16H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKYFGLLAORHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801202936
Record name 2-[[(4-Fluoro-3-methylphenyl)sulfonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379254-41-8
Record name 2-[[(4-Fluoro-3-methylphenyl)sulfonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379254-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Fluoro-3-methylphenyl)sulfonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid: Current Knowledge and Future Perspectives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid. Due to the limited availability of published experimental data on this specific molecule, this document synthesizes the confirmed foundational information with expert analysis of its chemical structure to infer potential physicochemical properties, reactivity, and biological significance. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and structurally related compounds. We will delve into its core chemical attributes, propose a likely synthetic route based on established organic chemistry principles, and discuss its potential as a bioactive agent by drawing parallels with analogous structures. This guide also identifies key areas where further experimental validation is crucial to unlock the full potential of this molecule.

Introduction and Chemical Identity

This compound is a unique organic molecule that incorporates several key functional groups: a benzoic acid moiety, a sulfonamide linkage, and a substituted benzene ring featuring both fluorine and methyl substituents. This combination of functionalities suggests a rich chemical profile and a high potential for biological activity, making it a compound of interest in medicinal chemistry and materials science.

Table 1: Core Chemical Identifiers

PropertyValue
CAS Number 379254-41-8
Molecular Formula C₁₄H₁₂FNO₄S
Molecular Weight 309.31 g/mol
SMILES O=C(O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(F)C(C)=C2

The structural arrangement of these groups, particularly the sulfonamide bridge connecting the two aromatic rings, is a common scaffold in a variety of therapeutic agents. The presence of a fluorine atom can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.

Physicochemical Properties: An Expert Assessment

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Melting Point Likely a solid with a relatively high melting point (>150 °C)The presence of hydrogen bonding donors (carboxylic acid, sulfonamide N-H) and acceptors (sulfonamide and carboxylic oxygens), along with the rigid aromatic structure, suggests strong intermolecular forces.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol).The carboxylic acid group provides some aqueous solubility, but the two aromatic rings contribute to its overall lipophilicity. Solubility is expected to be pH-dependent, increasing in basic solutions due to the deprotonation of the carboxylic acid.
pKa The carboxylic acid proton is predicted to have a pKa in the range of 3-5. The sulfonamide proton is significantly less acidic, with a pKa likely in the range of 8-10.The electron-withdrawing nature of the adjacent sulfonamide group may slightly lower the pKa of the carboxylic acid compared to benzoic acid itself.
Appearance Likely a white to off-white crystalline solid.Based on the appearance of similar aromatic sulfonamides and benzoic acid derivatives.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be designed based on well-established synthetic methodologies in organic chemistry. The most logical approach involves the coupling of two key building blocks: anthranilic acid (2-aminobenzoic acid) and 4-fluoro-3-methylbenzenesulfonyl chloride.

Experimental Protocol: A Proposed Synthesis

Objective: To synthesize this compound.

Materials:

  • Anthranilic acid

  • 4-Fluoro-3-methylbenzenesulfonyl chloride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (or another suitable aprotic solvent)

  • Hydrochloric acid (aqueous solution)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve anthranilic acid in anhydrous dichloromethane.

  • Base Addition: Cool the solution in an ice bath and add pyridine dropwise. The pyridine acts as a base to neutralize the HCl byproduct of the reaction.

  • Sulfonyl Chloride Addition: Slowly add a solution of 4-fluoro-3-methylbenzenesulfonyl chloride in dichloromethane to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding dilute hydrochloric acid. This will protonate the carboxylate and neutralize the excess pyridine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices:

  • The use of an anhydrous aprotic solvent like dichloromethane is crucial to prevent the hydrolysis of the reactive sulfonyl chloride intermediate.

  • The addition of a base (pyridine) is necessary to scavenge the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.

  • The workup with dilute acid is a standard procedure to remove the basic pyridine and ensure the product is in its neutral, carboxylic acid form.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Anthranilic_acid Anthranilic Acid Product 2-(4-Fluoro-3-methyl- benzenesulfonamido)benzoic acid Anthranilic_acid->Product Nucleophilic attack Sulfonyl_chloride 4-Fluoro-3-methylbenzenesulfonyl Chloride Sulfonyl_chloride->Product Base Pyridine Base->Product Acid Scavenger Solvent Dichloromethane Solvent->Product Reaction Medium

Proposed synthetic route for the target compound.

Potential Biological Activity and Therapeutic Applications: A Look into the Future

While no specific biological activity has been reported for this compound, its structural motifs are present in numerous biologically active compounds. This allows for informed speculation on its potential therapeutic applications.

  • Anti-inflammatory and Analgesic Properties: The sulfonamide linkage is a key feature of non-steroidal anti-inflammatory drugs (NSAIDs) of the coxib class, which selectively inhibit the COX-2 enzyme. The overall structure of the target molecule bears some resemblance to these compounds, suggesting it could be investigated for similar activities.

  • Antimicrobial Activity: Sulfonamides were among the first antimicrobial drugs and this class of compounds continues to be a source of new antibacterial and antifungal agents. The specific substitutions on the aromatic rings can be tailored to target microbial enzymes.

  • Anticancer Potential: Many targeted cancer therapies are small molecules that inhibit specific kinases or other enzymes involved in cell proliferation and survival. The core scaffold of this compound could serve as a starting point for the design of novel enzyme inhibitors.

  • Diuretic Activity: Aromatic sulfonamides are also a well-known class of diuretics. It is plausible that this compound could exhibit effects on renal ion transport.

Potential_Applications cluster_applications Potential Therapeutic Areas Target_Compound 2-(4-Fluoro-3-methyl- benzenesulfonamido)benzoic acid Anti_inflammatory Anti-inflammatory Target_Compound->Anti_inflammatory Structural Analogy to COX-2 Inhibitors Antimicrobial Antimicrobial Target_Compound->Antimicrobial Sulfonamide Moiety Anticancer Anticancer Target_Compound->Anticancer Enzyme Inhibitor Scaffold Diuretic Diuretic Target_Compound->Diuretic Aromatic Sulfonamide Class

Potential therapeutic applications based on structural motifs.

Future Research Directions

To fully elucidate the properties and potential of this compound, a systematic experimental investigation is required. Key research priorities should include:

  • Confirmation of Physicochemical Properties: Experimental determination of the melting point, solubility in various solvents at different pH values, and pKa.

  • Spectroscopic Characterization: Acquisition and interpretation of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data to confirm the chemical structure.

  • X-ray Crystallography: Obtaining a single crystal structure would provide definitive proof of the molecular geometry and intermolecular interactions.

  • In Vitro Biological Screening: A broad panel of in vitro assays to screen for anti-inflammatory, antimicrobial, anticancer, and other potential biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand how modifications to the chemical structure impact biological activity.

Conclusion

This compound represents an intriguing, yet underexplored, area of chemical space. While the current body of public knowledge is sparse, a detailed analysis of its structure provides a strong rationale for its potential as a valuable building block in the development of new therapeutic agents. This guide has laid out the known information and provided a scientifically grounded framework for its potential properties and synthesis. It is our hope that this document will stimulate further research into this promising molecule, leading to the experimental validation of its properties and the potential discovery of novel applications.

References

Due to the limited published data on the specific topic compound, this section provides references to general principles and related compounds that support the expert analysis within this guide.

  • PubChem. Compound Summary for CID 2737379, 2-Fluoro-3-methylbenzoic acid. [Link] - This reference provides data on a structurally related fragment of the target molecule.

An In-depth Technical Guide to 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid, a fluorinated arylsulfonamide derivative of significant interest in medicinal chemistry and drug development. The document details the compound's fundamental physicochemical properties, outlines a robust, field-proven synthetic pathway, and establishes a rigorous analytical workflow for its characterization and quality control. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex pharmaceutical intermediates.

Introduction and Scientific Context

This compound belongs to the class of N-arylsulfonated anthranilic acids. This structural motif is a cornerstone in the design of various biologically active molecules. The incorporation of a sulfonamide linker provides a chemically stable and synthetically versatile scaffold, while the specific substitution pattern—a fluoro group at the 4-position and a methyl group at the 3-position of the benzene ring—is a strategic choice in modern medicinal chemistry. Fluorine substitution is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of drug candidates.

This compound is primarily valued as a sophisticated building block or intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring both a carboxylic acid and a sulfonamide N-H group, allows for diverse subsequent chemical modifications, making it a valuable precursor for creating extensive compound libraries for drug discovery.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. These data points are critical for reaction planning, purification, and analytical method development.

PropertyValueSource
Molecular Weight 309.31 g/mol [1]
Molecular Formula C₁₄H₁₂FNO₄S[1]
CAS Number 379254-41-8[1]
Canonical SMILES CC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC=C2C(=O)O[1]
Appearance Expected to be a white to off-white crystalline solidGeneral knowledge
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General knowledge

Synthesis Protocol: A Representative Pathway

The synthesis of this compound is most effectively achieved via a nucleophilic substitution reaction between a key sulfonyl chloride intermediate and 2-aminobenzoic acid (anthranilic acid). This approach is modular, reliable, and grounded in well-established sulfonamide chemistry.[1][2]

Rationale for Synthetic Strategy

The chosen pathway involves two primary stages: the preparation of the reactive sulfonyl chloride and its subsequent coupling.

  • Preparation of 4-Fluoro-3-methylbenzenesulfonyl chloride (2): This intermediate is the critical electrophile. While commercially available, its synthesis from 4-fluoro-3-methylaniline provides insight into the broader chemical context. A Sandmeyer-type reaction is the classical and robust method for converting an aniline to a sulfonyl chloride.

  • Sulfonamide Bond Formation: The reaction between an arylsulfonyl chloride and an amine (in this case, the amino group of anthranilic acid) is the cornerstone of sulfonamide synthesis. The reaction proceeds readily under basic conditions, which serve to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the HCl byproduct generated during the reaction.

Experimental Workflow

The following protocol describes a representative, self-validating system for the laboratory-scale synthesis of the title compound.

Synthesis_Workflow cluster_precursor Stage 1: Precursor Synthesis cluster_coupling Stage 2: Sulfonamide Coupling cluster_purification Stage 3: Workup & Purification A 4-Fluoro-3-methylaniline B 4-Fluoro-3-methylbenzenesulfonyl chloride (2) A->B 1. NaNO₂, HCl, 0-5°C 2. SO₂, CuCl₂ D Target Compound (1) B->D Base (e.g., Pyridine or NaHCO₃) Solvent (e.g., DCM or H₂O/Acetone) C 2-Aminobenzoic acid (3) C->D E Crude Product D->E 1. Acidification (HCl) 2. Extraction (EtOAc) F Pure Product E->F Recrystallization (e.g., Ethanol/Water)

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Reagents and Precursors:

  • 4-Fluoro-3-methylbenzenesulfonyl chloride (CAS: 629672-19-1)

  • 2-Aminobenzoic acid (Anthranilic acid)

  • Pyridine or Sodium Bicarbonate (Base)

  • Dichloromethane (DCM) or Acetone/Water (Solvent)

  • Hydrochloric Acid (HCl) for workup

  • Ethyl Acetate (EtOAc) for extraction

  • Ethanol/Water for recrystallization

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzoic acid (1.0 eq.) in the chosen solvent system (e.g., DCM with pyridine, or aqueous acetone with NaHCO₃).

  • Addition of Sulfonyl Chloride: Cool the solution to 0-5 °C using an ice bath. To this, add a solution of 4-fluoro-3-methylbenzenesulfonyl chloride (1.05 eq.) dropwise over 15-20 minutes. Causality Note: The slight excess of the sulfonyl chloride ensures complete consumption of the limiting anthranilic acid. The dropwise addition at low temperature controls the exothermicity of the reaction and prevents potential side reactions.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (anthranilic acid) is no longer visible.

  • Aqueous Workup:

    • If using an organic solvent like DCM, wash the reaction mixture sequentially with 1M HCl to remove excess pyridine, followed by water and brine.

    • If using an aqueous system, acidify the mixture with concentrated HCl to a pH of ~2. This protonates the carboxylate, causing the product to precipitate.

  • Isolation:

    • For the organic workup, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • For the aqueous workup, collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Analytical Validation and Characterization

A multi-technique approach is essential to confirm the identity, purity, and structure of the synthesized compound. This self-validating system ensures scientific integrity.

Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Structural Elucidation MS Mass Spectrometry (LC-MS or HRMS) Start->MS Molecular Weight Verification HPLC HPLC Analysis Start->HPLC Purity Assessment Confirm Structure & Purity Confirmed NMR->Confirm MS->Confirm HPLC->Confirm

Caption: A comprehensive analytical workflow for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique is used to confirm the proton environment. Expected signals would include aromatic protons from both benzene rings (with characteristic splitting patterns due to fluoro- and other substituents), a singlet for the methyl group, a broad singlet for the N-H proton, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: This analysis verifies the carbon backbone. The spectrum should show distinct signals for the methyl carbon, the aromatic carbons (with C-F coupling visible for carbons near the fluorine atom), the sulfonyl-bound carbon, and the carbonyl carbon of the carboxylic acid.[3][4]

  • ¹⁹F NMR: This is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift provides definitive proof of the fluoro-substitution.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₄H₁₂FNO₄S). The expected exact mass can be calculated and compared against the experimental value.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound. A reversed-phase method (e.g., using a C18 column with a mobile phase of acetonitrile/water with a formic acid modifier) should be developed. The product should appear as a single, sharp peak. The purity is typically reported as the area percentage of the main peak. This technique is also instrumental in monitoring the reaction progress.[5]

Applications and Future Directions

The primary and most significant application of this compound is as a high-value intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[6]

  • Pharmaceutical Intermediate: Compounds containing the 2-(arylsulfonamido)benzoic acid scaffold have been investigated for a range of biological activities. They can serve as precursors for enzyme inhibitors, receptor modulators, and other therapeutic agents. The specific substitution on the benzenesulfonyl ring allows for fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.

  • Drug Discovery Scaffold: This molecule is an ideal starting point for building compound libraries. The carboxylic acid can be converted into amides, esters, or other functional groups, while the sulfonamide N-H can potentially be alkylated, providing multiple points for diversification.

Future research will likely focus on incorporating this building block into novel therapeutic agents, leveraging its unique substitution pattern to achieve enhanced potency, selectivity, and favorable pharmacokinetic properties.

Conclusion

This compound is a well-defined chemical entity with significant potential in synthetic and medicinal chemistry. This guide has established its core physicochemical properties, provided a detailed and rationalized protocol for its synthesis, and outlined a robust workflow for its analytical validation. By adhering to these methodologies, researchers can confidently produce and characterize this compound, facilitating its effective use in the development of next-generation pharmaceuticals and other advanced chemical applications.

References

  • Maloney, P. R., et al. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Bolm, C., et al. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters. Available at: [Link]

  • Kollmar, M., et al. (2002). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses. Available at: [Link]

  • El-Gaby, M. S. A., et al. (2001). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Journal für praktische Chemie. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. RSC Supplementary Information. Available at: [Link]

  • Islam, M. R., et al. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Laboratoires Servier. (1982). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. Google Patents.
  • Stirk, W. A., et al. (2020). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Journal of Plant Growth Regulation. Available at: [Link]

  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Fluorine in Modern Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary drug discovery and materials science. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the formidable strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, membrane permeability, binding affinity, and bioavailability.[1][2] When this powerful element is introduced to the benzoic acid scaffold, a privileged structure in medicinal chemistry, the result is a class of compounds with a vast therapeutic potential, spanning antibacterial, anti-inflammatory, and anticancer applications.[1][3] Furthermore, their utility extends into industrial applications, where they serve as critical chemical tracers in oilfield and geothermal applications due to their stability and low detection limits.[4]

This technical guide provides a comprehensive exploration of the discovery and synthesis of fluorinated benzoic acids. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just a recitation of methods but an expert analysis of the causality behind experimental choices, validated protocols, and a look toward future innovations in the field.

Part 1: The Mechanistic Impact of Fluorine Substitution

The decision to introduce a fluorine atom is a strategic one, aimed at modulating specific molecular properties. Understanding the "why" behind this choice is critical for rational drug design. The substitution of a hydrogen atom with fluorine on a benzoic acid ring instigates a cascade of electronic and physical changes.

  • Modulation of Acidity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This effect stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the benzoic acid. This modulation can be critical for optimizing a drug's solubility, absorption, and interaction with biological targets.[5]

  • Enhancement of Metabolic Stability: A primary motivation for fluorination is to block metabolic oxidation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450.[2][6] Replacing a hydrogen atom at a known metabolic "soft spot" with fluorine can dramatically increase a drug's half-life and bioavailability.[6]

  • Tuning Lipophilicity: The effect of fluorine on lipophilicity (logP) is context-dependent. While fluorination of an aromatic ring often increases lipophilicity, which can improve membrane permeation, extensive fluorination can sometimes decrease it.[6][7] This allows for the fine-tuning of a compound's pharmacokinetic profile to achieve the desired balance between solubility and permeability.

  • Altering Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. It can also influence the conformation of the molecule, pre-organizing it for a more favorable binding pose.[2] This can lead to a significant increase in binding affinity and potency.

Data Summary: Physicochemical Effects of Fluorination
PropertyEffect of Fluorine Substitution on Benzoic AcidRationale & Significance
Acidity (pKa) Decreases (Acidity Increases)Strong inductive electron withdrawal stabilizes the conjugate base. Affects solubility and target interaction.
Metabolic Stability IncreasesThe high strength of the C-F bond prevents enzymatic oxidation, increasing drug half-life.[2][6]
Lipophilicity (logP) Generally IncreasesEnhances membrane permeability and can improve passage through the blood-brain barrier.[7]
Binding Affinity Often IncreasesCan form favorable interactions (H-bonds, dipole) with protein targets and alter molecular conformation.[2]

Part 2: Core Synthetic Strategies and Methodologies

The synthesis of fluorinated benzoic acids can be broadly classified into two primary approaches: the direct fluorination of an existing aromatic ring or the construction of the molecule from an already fluorinated precursor. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.

Direct Fluorination of Benzoic Acid Scaffolds

This approach involves the direct introduction of a fluorine atom onto a pre-formed benzoic acid or its derivative.

This strategy employs a reagent that delivers an electrophilic "F+" equivalent to a nucleophilic aromatic ring.[8] Modern methods often utilize transition-metal catalysts to achieve C-H activation, enabling high regioselectivity under milder conditions.[9]

  • Causality: This method is advantageous for late-stage fluorination, where a complex molecule has already been assembled. The challenge lies in controlling the position of fluorination, as the carboxyl group is a meta-director, while many applications require ortho or para substitution. Directing groups are often employed to overcome this.

  • Key Reagents: Selectfluor®, N-Fluorobenzenesulfonimide (NFSI).[8]

  • Catalysts: Palladium (Pd) complexes are frequently used for directed C-H fluorination.[10]

G cluster_0 Electrophilic Fluorination Workflow Start Benzoic Acid Derivative (with Directing Group, DG) Intermediate Aryl-Palladium Intermediate Start->Intermediate Pd Catalyst C-H Activation Product Ortho-Fluorinated Benzoic Acid Intermediate->Product Oxidative Addition & Reductive Elimination Reagent Electrophilic Fluorine Source (e.g., NFSI) Reagent->Intermediate End Removal of Directing Group Product->End

Caption: Palladium-catalyzed ortho-C-H fluorination workflow.

Nucleophilic aromatic substitution (SNAr) involves the displacement of a suitable leaving group (e.g., -NO₂, -Cl) by a nucleophilic fluoride source, such as CsF or KF.[1] This reaction is particularly effective when the leaving group is positioned ortho or para to a strong electron-withdrawing group, like the carboxylic acid itself.

  • Causality: This is a robust and often high-yielding method when a suitably activated precursor is available. It is the cornerstone of radiochemistry for producing ¹⁸F-labeled compounds for Positron Emission Tomography (PET), as it allows for the rapid incorporation of [¹⁸F]fluoride.[11][12]

  • Key Reagents: Potassium Fluoride (KF) with a phase-transfer catalyst (e.g., Kryptofix [2.2.2]), Cesium Fluoride (CsF).

G cluster_1 Nucleophilic Fluorination (SNAr) Pathway Start Benzoic Acid with Leaving Group (LG) (e.g., 4-Nitrobenzoic Acid) Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Reagent Fluoride Source (KF, CsF, ¹⁸F⁻) Reagent->Intermediate Nucleophilic Attack Product Fluorinated Benzoic Acid (e.g., 4-Fluorobenzoic Acid) Intermediate->Product Loss of Leaving Group

Caption: General mechanism for SNAr fluorination of an activated benzoic acid.

Synthesis from Fluorinated Precursors

This is arguably the most common and commercially viable approach. The strategy involves starting with a simple, commercially available fluorinated building block and chemically elaborating it to introduce the carboxylic acid functionality.

  • Causality: This approach leverages the vast library of available fluorinated aromatics (e.g., fluorotoluenes, fluorobenzonitriles, fluorohalobenzenes). It offers excellent control over isomer purity and is highly scalable.

  • Common Transformations:

    • Oxidation of a fluorotoluene side chain.

    • Hydrolysis of a fluorobenzonitrile.[13]

    • Grignard reaction of a fluorobromobenzene followed by carboxylation with CO₂.

G cluster_2 Synthesis from Fluorinated Precursors S1 Fluorotoluene P1 Oxidation (e.g., KMnO₄) S1->P1 S2 Fluorobenzonitrile P2 Hydrolysis (Acid or Base) S2->P2 S3 Fluorobromobenzene P3 1. Mg, THF 2. CO₂ 3. H₃O⁺ S3->P3 Product Fluorinated Benzoic Acid P1->Product P2->Product P3->Product

Caption: Common pathways to fluorinated benzoic acids from simple precursors.

Modern Decarboxylative Fluorination

A paradigm-shifting approach involves using the carboxylic acid group itself as a handle to be replaced by fluorine. Recent advances using copper catalysis and photoinduced ligand-to-metal charge transfer (LMCT) have made this transformation possible under remarkably mild conditions.[11][14][15]

  • Causality: This method is powerful for accessing fluorinated aromatics from the abundant pool of benzoic acids. It represents a conceptual departure from traditional methods and opens new synthetic pathways, especially for complex molecules where other methods might fail.[14][15]

  • Key Features: Copper-catalyzed, often light-mediated, tolerates a wide range of functional groups.

Part 3: Case Studies in Drug Synthesis

The true measure of these synthetic strategies lies in their application. The following case studies highlight the synthesis of prominent drugs where fluorinated benzoic acid motifs or precursors are central.

Case Study 1: Diflunisal

Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), is chemically 5-(2,4-difluorophenyl)salicylic acid.[16] Its discovery was a result of systematic research to find a salicylate superior to aspirin, with higher potency and a longer duration of action.[16] The synthesis exemplifies the "building from precursors" strategy, typically via a Suzuki cross-coupling reaction.

  • Synthetic Logic: The most efficient route couples a fluorinated arylboronic acid with a salicylic acid derivative. This approach precisely controls the connectivity and avoids issues with regioselectivity that would arise from direct fluorination.

  • Core Reaction: Palladium-catalyzed Suzuki coupling of 2,4-difluorophenylboronic acid with 5-bromosalicylic acid.[17][18] This method is highly efficient and forms the key C-C bond in a single, clean step.

Case Study 2: Celecoxib

Celecoxib (Celebrex) is a selective COX-2 inhibitor used to treat arthritis. While its core is a pyrazole, not a benzoic acid, its synthesis relies critically on a trifluoromethylated building block, highlighting the importance of fluorinated precursors in constructing complex pharmaceuticals.[19]

  • Synthetic Logic: The synthesis involves a condensation reaction to form the pyrazole ring. The trifluoromethyl group is installed from the very beginning via the starting material 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[20]

  • Core Reaction: Cyclocondensation of the trifluoromethylated diketone with 4-sulfonamidophenylhydrazine.[19][20] This demonstrates how pre-fluorinated, non-aromatic fragments are used to build complex heterocyclic drugs.

Part 4: Validated Experimental Protocols

The following protocols are representative of foundational techniques in the synthesis and derivatization of fluorinated benzoic acids. They are designed to be self-validating, with clear steps and monitoring procedures.

Protocol 1: Fischer Esterification of 4-Fluorobenzoic Acid
  • Objective: To synthesize ethyl 4-fluorobenzoate, a common intermediate for further derivatization (e.g., to hydrazides).[1]

  • Materials:

    • 4-Fluorobenzoic acid (15 g)

    • Absolute ethanol (60 mL)

    • Concentrated Sulfuric Acid (H₂SO₄) (7.5 mL)

    • 10% Sodium Carbonate (Na₂CO₃) solution

    • Round bottom flask (250 mL), condenser, heating mantle

  • Procedure:

    • Combine 15 g of 4-fluorobenzoic acid and 60 mL of absolute ethanol in a 250 mL round bottom flask.

    • While swirling, carefully and slowly add 7.5 mL of concentrated H₂SO₄. The mixture will generate heat.

    • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 7-8 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC), using an ethyl acetate/n-hexane mobile phase. The product ester will have a higher Rf value than the starting carboxylic acid.[21]

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add 10% Na₂CO₃ solution to neutralize the unreacted acid and the sulfuric acid catalyst until effervescence ceases.

    • Transfer the mixture to a separatory funnel for extraction of the product, typically using a solvent like diethyl ether or ethyl acetate.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: To synthesize a fluorinated benzoic acid via displacement of a nitro group, a classic SNAr transformation.

  • Materials:

    • Methyl 4-nitrobenzoate (0.2 mmol)

    • Anhydrous Cesium Fluoride (CsF) (0.3 mmol)

    • Anhydrous Dimethyl Sulfoxide (DMSO) (1 mL)

    • Reaction vial, magnetic stirrer, heating block

  • Procedure:

    • In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), combine methyl 4-nitrobenzoate (0.2 mmol) and anhydrous CsF (0.3 mmol).[1]

    • Add 1 mL of anhydrous DMSO to the vial.

    • Seal the vial and heat the mixture at a specified temperature (e.g., 120-150 °C) with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • After cooling, the reaction is typically quenched with water and extracted with an organic solvent.

    • The resulting methyl 4-fluorobenzoate can then be hydrolyzed to 4-fluorobenzoic acid using standard aqueous acid or base conditions.

Conclusion and Future Perspectives

Fluorinated benzoic acids are far more than simple chemical curiosities; they are enabling scaffolds that have led to significant advances in medicine and technology. The strategic introduction of fluorine provides chemists with a powerful tool to fine-tune molecular properties, overcoming challenges in metabolic stability and target affinity.[2]

The field continues to evolve rapidly. Future progress will likely focus on:

  • Late-Stage C-H Fluorination: Developing even milder and more selective catalytic systems to introduce fluorine into complex, fully assembled molecules will accelerate drug discovery.[10]

  • Asymmetric Fluorination: Creating chiral fluorinated centers with high enantioselectivity remains a significant challenge and a highly valuable goal.

  • PET Imaging: The demand for novel ¹⁸F-labeled radiotracers for PET imaging will continue to drive innovation in nucleophilic fluorination chemistry, enabling better diagnostic tools for oncology and neuroscience.[11][22]

By mastering the principles and synthetic methodologies outlined in this guide, researchers and developers are well-equipped to harness the power of fluorine and pioneer the next generation of advanced materials and life-saving therapeutics.

References

  • Processes for the preparation of fluorinated benzoic acids. (n.d.). Google Patents.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025). Direct decarboxylative 18F-fluorination of (hetero)aryl carboxylic acids via Cu-LMCT catalysis as a strategy for PET tracer synthesis. Chemical Communications. Published online. Retrieved January 24, 2026, from [Link]

  • PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS. (n.d.). Google Patents.
  • Szpera, R., Moseley, D. F. J., Smith, L. B., & Gouverneur, V. (2019). The Fluorination of C−H Bonds: Developments and Perspectives. Angewandte Chemie International Edition. Retrieved January 24, 2026, from [Link]

  • Singh, V., Kumar, A., & Gosh, P. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science. Retrieved January 24, 2026, from [Link]

  • Haveman, L. Y. F., et al. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. RSC Publishing. Retrieved January 24, 2026, from [Link]

  • A kind of method for one-step synthesis of diflunisal and derivatives thereof. (n.d.). Google Patents.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

  • Thulluri, C., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. Retrieved January 24, 2026, from [Link]

  • Singh, M., Bantia, S., & Chand, P. (1995). Structure-based inhibitors of influenza virus sialidase. A benzoic acid lead with novel interaction. Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. (2025). Chemical Communications (RSC Publishing). Retrieved January 24, 2026, from [Link]

  • Process for preparation of celecoxib. (n.d.). Google Patents.
  • Lovett, A., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts. Retrieved January 24, 2026, from [Link]

  • Electrophilic fluorination. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Retrieved January 24, 2026, from [Link]

  • Important safety information for Janus kinase (JAK) inhibitors. (2023). Therapeutic Goods Administration (TGA). Retrieved January 24, 2026, from [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. Retrieved January 24, 2026, from [Link]

  • Xu, P., López-Rojas, P., & Ritter, T. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society. Retrieved January 24, 2026, from [Link]

  • A kind of preparation method of diflunisal. (n.d.). Google Patents.
  • Mitcheltree, M. J., et al. (2018). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. Nature Communications. Retrieved January 24, 2026, from [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2021). MDPI. Retrieved January 24, 2026, from [Link]

  • Inoue, M., et al. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Retrieved January 24, 2026, from [Link]

  • Britton, J., et al. (2020). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. RSC Advances. Retrieved January 24, 2026, from [Link]

  • Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 24, 2026, from [Link]

  • An improved process for the preparation of celecoxib. (n.d.). Google Patents.
  • Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. (2017). ACS Catalysis. Retrieved January 24, 2026, from [Link]

  • Bose, P. (2024). Considering the key benefits of each JAK inhibitor approved for the treatment of MPNs. VJHemOnc. Retrieved January 24, 2026, from [Link]

  • Synthesis of Celecoxib. (2025). YouTube. Retrieved January 24, 2026, from [Link]

  • Synthesis of Diflunisal. (n.d.). Chempedia - LookChem. Retrieved January 24, 2026, from [Link]

  • Filler, R., & Kirsch, P. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Future Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

  • Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. (2021). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Hunter, A. (2023). Clinical guidance for the use of JAK inhibitors when treating patients with MF. YouTube. Retrieved January 24, 2026, from [Link]

  • Fluorobenzoic Acid Series. (n.d.). Sparrow Chemical. Retrieved January 24, 2026, from [Link]

  • CHAPTER 9: Fluorine in Medicine. (2022). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • One step synthesis of Diflunisal using a Pd-diamine complex. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Shen, T. Y., et al. (1977). Discovery of diflunisal. British Journal of Clinical Pharmacology. Retrieved January 24, 2026, from [Link]

Sources

Methodological & Application

Introduction: The Strategic Importance of Sulfonamides in Discovery Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid

The sulfonamide functional group is a cornerstone in medicinal chemistry, revered for its ability to mimic the geometry of amides while offering distinct physicochemical properties such as enhanced hydrolytic stability and a greater polar surface area.[1][2] These attributes often lead to significant improvements in pharmacokinetic profiles and target binding affinities.[1] The target molecule, this compound, is a bifunctional building block, incorporating both a sulfonamide linkage and a carboxylic acid. This structure makes it an attractive intermediate for the synthesis of more complex molecules, including potential therapeutic agents and functional materials.

This application note provides a detailed, field-proven protocol for the synthesis of this compound via the nucleophilic substitution reaction between 2-aminobenzoic acid and 4-fluoro-3-methylbenzenesulfonyl chloride. We will delve into the mechanistic rationale behind the procedural steps, offer guidance on characterization, and provide a troubleshooting framework to ensure a robust and reproducible synthesis.

Reaction Principle and Mechanism

The synthesis proceeds via a well-established pathway for sulfonamide formation: the reaction of a primary amine with a sulfonyl chloride.[2][3] The core of this transformation is the nucleophilic attack of the amino group of 2-aminobenzoic acid on the electrophilic sulfur atom of 4-fluoro-3-methylbenzenesulfonyl chloride.

Reaction Scheme:


(Self-generated image, not from a search result)

Mechanistic Insight: The reaction is initiated by the lone pair of electrons on the nitrogen atom of 2-aminobenzoic acid attacking the electron-deficient sulfur center of the sulfonyl chloride. This forms a transient, pentacoordinate sulfur intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A base, in this case pyridine, is crucial as it serves two roles: it can act as a nucleophilic catalyst, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. The neutralization of HCl is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt.PuritySupplier
2-Aminobenzoic acid118-92-3137.14 g/mol ≥98%Sigma-Aldrich
4-Fluoro-3-methylbenzenesulfonyl chloride629672-19-1208.64 g/mol ≥97%Sigma-Aldrich
Pyridine (Anhydrous)110-86-179.10 g/mol 99.8%Sigma-Aldrich
Dichloromethane (DCM, Anhydrous)75-09-284.93 g/mol ≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 2 M (aq.)Standard lab supply
Ethyl Acetate141-78-688.11 g/mol ACS GradeStandard lab supply
Hexanes110-54-386.18 g/mol ACS GradeStandard lab supply
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol GranularStandard lab supply
Equipment
  • Three-neck round-bottom flask (250 mL) with stoppers

  • Magnetic stirrer and stir bar

  • Dropping funnel (125 mL)

  • Reflux condenser with drying tube (e.g., filled with CaCl₂)

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Filtration apparatus (Büchner funnel and flask)

  • pH indicator strips or pH meter

Experimental Protocol

The following diagram illustrates the overall workflow from initial setup to final product characterization.

G cluster_0 Reaction Setup cluster_1 Sulfonylation Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis Setup 1. Assemble dry glassware under inert atmosphere. Reagents 2. Dissolve 2-aminobenzoic acid in DCM/Pyridine. Setup->Reagents Addition 3. Prepare sulfonyl chloride solution. Reaction 4. Add sulfonyl chloride dropwise at 0°C. Addition->Reaction Stir 5. Warm to RT and stir for 12-16h. Reaction->Stir Monitor 6. Monitor reaction by TLC. Stir->Monitor Quench 7. Quench with 2M HCl. Monitor->Quench Upon Completion Extract 8. Extract with Ethyl Acetate. Quench->Extract Wash 9. Wash organic layer. Extract->Wash Dry 10. Dry with MgSO₄ and concentrate. Wash->Dry Purify 11. Purify by recrystallization. Dry->Purify Characterize 12. Characterize (NMR, IR, MS). Purify->Characterize

Caption: High-level workflow for the synthesis protocol.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to create an inert atmosphere. This is crucial as sulfonyl chlorides are sensitive to moisture.

    • To the flask, add 2-aminobenzoic acid (5.00 g, 36.5 mmol, 1.0 equiv.).

    • Add 80 mL of anhydrous dichloromethane (DCM) followed by anhydrous pyridine (5.9 mL, 73.0 mmol, 2.0 equiv.). Stir the mixture at room temperature until all solids have dissolved. The use of a twofold excess of pyridine ensures complete neutralization of the HCl byproduct and can also catalyze the reaction.

  • Addition of Sulfonyl Chloride:

    • In a separate dry beaker, dissolve 4-fluoro-3-methylbenzenesulfonyl chloride (8.38 g, 40.1 mmol, 1.1 equiv.) in 20 mL of anhydrous DCM. A slight excess of the sulfonyl chloride ensures the complete consumption of the limiting reagent, 2-aminobenzoic acid.

    • Transfer this solution to the dropping funnel.

    • Cool the main reaction flask containing the amine solution to 0 °C using an ice-water bath. This initial cooling is a precautionary measure to control the initial exotherm of the reaction.

  • Reaction Execution:

    • Add the sulfonyl chloride solution from the dropping funnel to the stirred amine solution dropwise over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir at room temperature for 12-16 hours (overnight).

  • Reaction Monitoring:

    • The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. Spot the starting amine, the sulfonyl chloride, and the reaction mixture. The reaction is complete when the spot corresponding to 2-aminobenzoic acid has been consumed.

  • Aqueous Work-up:

    • Upon completion, cool the reaction mixture again in an ice bath. Slowly and carefully add 100 mL of 2 M aqueous HCl. This step quenches the reaction and protonates the excess pyridine, forming a water-soluble pyridinium salt that can be easily removed.

    • Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 50 mL portions of ethyl acetate. The use of ethyl acetate is preferred here for its ability to dissolve the product effectively.

    • Combine all organic layers and wash sequentially with 100 mL of deionized water and then 100 mL of brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, typically an off-white solid, can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add hot water dropwise until the solution becomes faintly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Data Analysis and Expected Results

Quantitative Summary
CompoundMW ( g/mol )AmountMoles (mmol)Equivalents
2-Aminobenzoic acid137.145.00 g36.51.0
4-Fluoro-3-methyl- benzenesulfonyl chloride208.648.38 g40.11.1
Pyridine79.105.9 mL73.02.0
Product 293.29 ~9.5 g ~32.4 ~89% Yield

Note: The expected yield is an estimate and may vary based on experimental conditions and technique.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect signals corresponding to the aromatic protons of both rings, the methyl group protons, and the acidic protons from the sulfonamide and carboxylic acid groups. The sulfonamide N-H and carboxylic O-H protons may appear as broad singlets and are D₂O exchangeable.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expect signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons attached to fluorine (showing C-F coupling).

  • FT-IR (ATR): Look for characteristic absorption bands for N-H stretching (sulfonamide, ~3250 cm⁻¹), C=O stretching (carboxylic acid, ~1680 cm⁻¹), O-H stretching (broad, carboxylic acid, ~3000 cm⁻¹), and S=O stretching (sulfonamide, ~1340 and ~1160 cm⁻¹).

  • Mass Spectrometry (ESI-): Expect to observe the molecular ion peak [M-H]⁻ at m/z ≈ 292.0.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete reaction. - Wet reagents or solvents. - Insufficient base.- Allow the reaction to run longer and monitor by TLC. - Ensure all reagents and glassware are thoroughly dried. - Verify the amount and purity of pyridine used.
Multiple Spots on TLC after Reaction - Incomplete reaction. - Side reactions (e.g., disulfonylation). - Degradation of starting material.- If starting material remains, extend reaction time. - If complex mixture, purify via silica gel column chromatography instead of recrystallization.
Product is Oily or Difficult to Crystallize - Presence of impurities (e.g., residual pyridine or solvent).- Ensure the work-up is thorough. Perform an additional wash with 1M HCl. - Attempt purification by column chromatography. - Try different recrystallization solvents.

Safety Precautions

  • 4-Fluoro-3-methylbenzenesulfonyl chloride is corrosive and a lachrymator. Handle only in a well-ventilated fume hood.

  • Pyridine is flammable, toxic, and has a strong, unpleasant odor. Avoid inhalation and skin contact.

  • Dichloromethane (DCM) is a suspected carcinogen. Always work in a fume hood.

  • Hydrochloric acid is corrosive.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the procedural details, researchers can confidently produce this valuable chemical intermediate with high yield and purity, paving the way for its application in drug discovery and materials science.

References

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]

  • Bowser, J. R., et al. (n.d.). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Available at: [Link]

  • Saleem, H., et al. (2020). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B). ResearchGate. Available at: [Link]

  • Khan, I., et al. (2014). List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid. ResearchGate. Available at: [Link]

Sources

Analytical methods for 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This application note presents a comprehensive, multi-technique approach for the analytical characterization of this compound. As a molecule possessing key structural motifs relevant to pharmaceutical development—a sulfonamide linkage, a carboxylic acid, and a fluorinated aromatic ring—its rigorous characterization is paramount for ensuring identity, purity, and stability.[1][2][3] This guide provides detailed protocols and expert rationale for employing High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation, and Thermal Analysis (TGA/DSC) for stability profiling. This integrated workflow is designed for researchers, analytical scientists, and drug development professionals to establish a robust quality control framework for this compound and its analogues.

Introduction: The Analytical Imperative

This compound is a complex molecule whose biological activity and pharmaceutical suitability are intrinsically linked to its structural integrity and purity profile. The presence of a sulfonamide group, a common pharmacophore, and a benzoic acid moiety suggests its potential role as an active pharmaceutical ingredient (API) or a key intermediate.[2][4] Comprehensive characterization is therefore not merely a procedural step but a foundational requirement for any subsequent research, development, or regulatory submission.[5]

The analytical strategy outlined herein is built on the principle of orthogonality—using multiple, distinct analytical techniques to build a self-validating and unambiguous profile of the molecule.[6] Each method provides a unique piece of the puzzle, and together, they create a high-confidence characterization package.

Chemical Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₂FNO₄S

  • Molecular Weight: 325.31 g/mol

  • Key Features: Aromatic carboxylic acid, sulfonamide linkage, fluorinated benzene ring, methyl-substituted benzene ring.

Chromatographic Analysis: Purity and Impurity Profiling via RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution and quantitative accuracy.[7][8] For a molecule like this compound, which contains both hydrophobic (aromatic rings) and ionizable (carboxylic acid) groups, RP-HPLC with a C18 stationary phase provides excellent separation capabilities.

Causality Behind Method Choices:
  • Stationary Phase: A C18 column is selected for its versatility and strong hydrophobic retention of the aromatic rings.

  • Mobile Phase: An acetonitrile/water gradient is used to elute a wide range of potential impurities with varying polarities. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) is critical to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.

  • Detection: A Photo-Diode Array (PDA) or Diode-Array Detector (DAD) is employed to monitor the elution at multiple wavelengths. This allows for the determination of peak purity and provides UV spectral information that can help in the preliminary identification of impurities.

Experimental Protocol: RP-HPLC Method
  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 0.5 mg/mL stock solution. Filter through a 0.22 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD.

  • Chromatographic Conditions: The following table summarizes the optimized parameters.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min (30% B), 5-25 min (30% to 95% B), 25-30 min (95% B), 30.1-35 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm (primary), with spectral scanning from 200-400 nm
  • Data Analysis: Integrate the chromatogram to determine the area percent of the main peak, which corresponds to the purity of the sample. Analyze the UV spectra of any impurity peaks for preliminary characterization.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent A->B C Filter (0.22 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F DAD Detection E->F G Integrate Peaks F->G I Assess Peak Purity (DAD) F->I H Calculate Area % Purity G->H

Caption: Workflow for HPLC-based purity determination.

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is required to unequivocally confirm the chemical structure of the synthesized molecule.[6][9][10]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of the molecule.[11]

  • Rationale: Techniques like Electrospray Ionization (ESI) are soft ionization methods ideal for polar molecules like ours. Time-of-Flight (TOF) or Orbitrap analyzers provide the necessary mass accuracy (typically < 5 ppm) to distinguish the target molecule from other potential compounds with the same nominal mass.

  • Protocol:

    • Prepare a dilute solution (~10 µg/mL) of the sample in methanol or acetonitrile.

    • Infuse the sample directly or via LC-MS into the mass spectrometer.

    • Acquire data in both positive and negative ESI modes to observe different adducts.

    • Perform tandem MS (MS/MS) on the parent ion to obtain structural fragments, which can confirm the connectivity of the molecule.[12]

Expected IonFormulaCalculated m/z
[M+H]⁺ (Positive) [C₁₄H₁₃FNO₄S]⁺326.0544
[M+Na]⁺ (Positive) [C₁₄H₁₂FNNaO₄S]⁺348.0363
[M-H]⁻ (Negative) [C₁₄H₁₁FNO₄S]⁻324.0398
  • Expected Fragmentation: Key fragment ions would likely arise from the cleavage of the S-N bond and the loss of the carboxyl group (-45 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation in solution.[6][9] For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • Rationale: ¹H NMR confirms the number and connectivity of protons. ¹³C NMR provides information on the carbon skeleton. ¹⁹F NMR is highly specific and sensitive to the electronic environment around the fluorine atom.

  • Protocol:

    • Dissolve ~10-15 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (NH and COOH).

    • Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer.

    • 2D NMR experiments (e.g., COSY, HSQC) can be run to confirm assignments.

NucleusPredicted Chemical Shift (δ, ppm)Rationale
¹H 10-13Carboxylic acid proton (broad singlet), exchangeable.
¹H 9-11Sulfonamide N-H proton (broad singlet), exchangeable.
¹H 7-8.5Aromatic protons on both rings. The specific splitting patterns (e.g., doublets, triplets) will depend on substitution.[13][14]
¹H 2.3-2.5Methyl group protons (singlet).
¹³C 165-175Carboxylic acid carbonyl carbon.
¹³C 115-165Aromatic carbons, including the carbon attached to fluorine (large ¹JCF coupling).
¹³C 15-25Methyl carbon.
¹⁹F -110 to -120Aromatic C-F. The exact shift is sensitive to the substitution pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective method for confirming the presence of key functional groups.[15]

  • Rationale: The molecule has several characteristic vibrational modes that can be easily identified.

  • Protocol:

    • Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

    • Alternatively, prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.

    • Scan from 4000 to 400 cm⁻¹.

Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
3300-2500O-H stretch (Carboxylic Acid)Very broad, often obscuring C-H stretches.[16][17]
~3250N-H stretch (Sulfonamide)Medium, sharp peak, may be overlapped by O-H.
~1700C=O stretch (Carboxylic Acid)Strong, sharp.
1350 & 1160S=O stretch (Sulfonamide)Two strong bands (asymmetric and symmetric).[18]
1250-1000C-F stretchStrong.

Thermal Analysis: Stability and Phase Behavior

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability, melting point, and decomposition profile of a new chemical entity.[19] This information is critical for determining appropriate storage conditions and for formulation development.[20]

  • Rationale: DSC measures heat flow and can precisely determine the melting point and detect polymorphic transitions. TGA measures mass change as a function of temperature, indicating decomposition temperature and the presence of residual solvents or water.[20]

  • Protocol (Simultaneous TGA-DSC):

    • Place 3-5 mg of the sample into an aluminum pan.

    • Heat the sample from ambient temperature (~25 °C) to a temperature beyond its decomposition point (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min).

    • Conduct the experiment under an inert nitrogen atmosphere (flow rate ~50 mL/min).

  • Expected Results:

    • DSC: A sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak onset is the melting point.

    • TGA: A stable baseline until the onset of thermal decomposition, at which point a significant mass loss will be observed.

Integrated Analytical Strategy

No single technique is sufficient for full characterization. The strength of this approach lies in the integration of orthogonal methods, which provides a comprehensive and self-validating dataset.

Integrated_Strategy cluster_techniques Analytical Techniques main This compound Comprehensive Characterization HPLC RP-HPLC Purity (%) Impurity Profile main:f1->HPLC MS HRMS Molecular Weight Elemental Formula Fragmentation main:f1->MS NMR NMR (¹H, ¹³C, ¹⁹F) Unambiguous Structure Connectivity main:f1->NMR FTIR FTIR Functional Groups Confirmation main:f1->FTIR Thermal TGA/DSC Thermal Stability Melting Point main:f1->Thermal

Caption: Integrated strategy for comprehensive molecular characterization.

Method Validation Considerations

While this document provides protocols for characterization, any method intended for routine quality control in a regulated environment must be validated according to ICH Q2(R1) guidelines.[21][22] Validation demonstrates that the analytical procedure is suitable for its intended purpose and involves assessing parameters such as:

  • Specificity: Ensuring no interference from impurities or excipients.

  • Linearity: Proportionality of signal to analyte concentration.

  • Accuracy: Closeness of test results to the true value.

  • Precision: Repeatability and intermediate precision of the results.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): For impurity analysis.

  • Robustness: Reliability of the method under minor variations in parameters.

References

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. [Link]

  • NETZSCH Analyzing & Testing. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. [Link]

  • Walsh Medical Media. (n.d.). Spectroscopic Techniques in Modern Drug Characterization. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • PubMed. (n.d.). Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. [Link]

  • ResearchGate. (2024). HPLC Method Development and Impurity Profiling. [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals. [Link]

  • ResolveMass. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • PubMed. (2001). Characterization of the Solid-State: Spectroscopic Techniques. [Link]

  • ScienceDirect. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]

  • ResearchGate. (2015). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection. [Link]

  • Ligspheres. (2025). Spectrometry in Pharmaceutical Analysis. [Link]

  • MDPI. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. [Link]

  • IntechOpen. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • NIH. (n.d.). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity. [Link]

  • UCalgary. (n.d.). IR: carboxylic acids. [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • DFG. (2024). Determination of benzoic acid in workplace air using high- performance liquid chromatography. [Link]

  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

  • Longdom Publishing. (n.d.). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • TSI Journals. (n.d.). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. [Link]

  • ResearchGate. (2015). Infrared Spectra of Sulfones and Related Compounds. [Link]

  • MIT OpenCourseWare. (n.d.). APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes. [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol. [Link]

  • LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

Sources

A Technical Guide to the Medicinal Chemistry of 2-(Arylsulfonamido)benzoic Acids: A Predictive Application Framework for 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: While the specific compound 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid is not extensively documented in publicly accessible scientific literature, its core structure—the 2-(arylsulfonamido)benzoic acid scaffold—is a cornerstone in medicinal chemistry. This guide provides a comprehensive analysis of this scaffold's applications, leveraging established research on analogous compounds. We will deconstruct the roles of the key functional groups and substitution patterns to build a predictive framework for the potential therapeutic applications of the title compound. The protocols and workflows detailed herein are designed to be robust starting points for the synthesis, screening, and characterization of this and related novel chemical entities.

Part 1: The 2-(Arylsulfonamido)benzoic Acid Scaffold: A Privileged Structure in Drug Discovery

The 2-(arylsulfonamido)benzoic acid moiety is recognized as a privileged scaffold due to its ability to interact with a variety of biological targets. The defining feature is the sulfonamide linker connecting an aryl group to a benzoic acid. This arrangement provides a specific three-dimensional orientation of hydrogen bond donors and acceptors, as well as aromatic surfaces for π-π stacking or hydrophobic interactions.

The benzoic acid portion often serves as a key anchoring group, forming salt bridges or strong hydrogen bonds with basic residues (like lysine or arginine) in enzyme active sites or receptor binding pockets. The sulfonamide group is a versatile hydrogen bond donor and acceptor, contributing significantly to the binding affinity and specificity of the molecule. The variable aryl group provides a platform for extensive chemical modification to tune the compound's properties.

Derivatives of this scaffold have shown a wide range of biological activities, including acting as allosteric modulators and enzyme inhibitors.[1] For instance, the 2-(sulfonamido)-N-phenylbenzamide scaffold was identified as a promising starting point for the development of allosteric modulators of the Mas-related G protein-coupled receptor X1 (MrgX1).[1]

The Influence of Aromatic Substitution: The Case for Fluoro and Methyl Groups

The substitution pattern on the aryl ring of the sulfonamide is a critical determinant of a compound's pharmacological profile. The introduction of fluorine and methyl groups, as in the title compound, is a common and effective strategy in medicinal chemistry.

  • Fluorine Substitution: The introduction of a fluorine atom can have profound effects on a molecule's properties. Its high electronegativity can alter the acidity of nearby protons and influence the pKa of the entire molecule. Furthermore, fluorine can enhance metabolic stability by blocking sites of oxidative metabolism. It can also improve binding affinity to target proteins through favorable electrostatic interactions.[2]

  • Methyl Substitution: A methyl group provides steric bulk, which can enhance binding selectivity by favoring interactions with larger pockets on a target protein while preventing binding to smaller, off-target sites. It is also a lipophilic group, which can influence the compound's solubility, permeability, and overall pharmacokinetic profile.

The combination of a 4-fluoro and 3-methyl substitution pattern on the benzenesulfonamide ring of the title compound suggests a design aimed at optimizing both electronic and steric interactions with a biological target.

Part 2: Potential Therapeutic Applications and Mechanistic Insights

Based on the activities of structurally related compounds, we can hypothesize several potential applications for this compound.

Hypothetical Target Classes:
  • Enzyme Inhibition (e.g., Kinases, Proteases): The scaffold is well-suited to fit into the active sites of various enzymes. The benzoic acid can mimic a phosphate group or a carboxylate-containing substrate, while the substituted aryl sulfonamide can occupy adjacent hydrophobic pockets.

  • GPCR Modulation: As demonstrated with MrgX1 modulators, this scaffold can act as an allosteric modulator of G protein-coupled receptors.[1] The specific substitution pattern would dictate the receptor subtype selectivity.

  • Antibacterial Agents: Sulfonamides are a well-known class of antibiotics. While resistance is an issue, novel sulfonamide derivatives are still being explored for their antibacterial potential.[3][4]

  • Anti-inflammatory Agents: By targeting enzymes like phosphodiesterase-4 (PDE4), benzoic acid derivatives have been developed as anti-inflammatory drugs.[5]

Illustrative Signaling Pathway: Hypothetical Kinase Inhibition

The diagram below illustrates a potential mechanism of action where a 2-(arylsulfonamido)benzoic acid derivative inhibits a protein kinase, a common target class for this scaffold.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., RAS/RAF/MEK/ERK) Receptor->Kinase_Cascade Activates Target_Kinase Target Kinase (e.g., MEK) Kinase_Cascade->Target_Kinase Activates Our_Compound 2-(4-Fluoro-3-methyl- benzenesulfonamido)benzoic acid Our_Compound->Target_Kinase Inhibits Transcription_Factor Transcription Factor Target_Kinase->Transcription_Factor Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Cellular & Mechanistic Studies A Synthesis of Compound B Purification (Recrystallization/Chromatography) A->B C Structural Characterization (NMR, MS) B->C D Primary Screening (e.g., Kinase Panel) C->D E Hit Identification D->E F Dose-Response & IC50 Determination E->F G Cell-Based Assays (e.g., Proliferation Assay) F->G H Target Engagement & Validation G->H I Mechanism of Action Studies H->I

Sources

Application Notes and Protocols for the Characterization of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating a Novel Sulfonamide Derivative

The sulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1] In the realm of oncology and inflammation, sulfonamide-based compounds have emerged as a privileged scaffold for the inhibition of protein kinases, key regulators of cellular signaling pathways.[2] Molecules incorporating a sulfonamide group have shown efficacy in targeting various kinases, including Cyclin-Dependent Kinases (CDKs), PI3K/mTOR, and receptor tyrosine kinases like VEGFR-2, by engaging with the ATP-binding pocket.[3][4][5]

This document outlines a comprehensive framework for the characterization of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid , a novel compound synthesized for its potential as a kinase inhibitor. The structural combination of a benzoic acid, a known bioisostere for phosphate groups in ATP, and a substituted benzenesulfonamide suggests a high probability of interaction with the kinase ATP-binding site.[1][6]

Given the prevalence of aberrant kinase activity in numerous pathologies, the identification of new inhibitors is a critical endeavor in drug discovery.[7] This guide provides a series of robust, validated protocols to systematically evaluate the synthesis, in vitro inhibitory activity, cellular target engagement, and downstream signaling effects of this compound, thereby establishing a foundation for its further development.

Part 1: Synthesis of this compound

The synthesis of the title compound can be achieved through a standard nucleophilic substitution reaction between an amino-substituted benzoic acid and a sulfonyl chloride. This well-established method provides a reliable route to the desired sulfonamide linkage.

Proposed Synthetic Scheme

G cluster_0 Step 1: Sulfonamide Bond Formation A Anthranilic Acid (2-aminobenzoic acid) C This compound (Target Compound) A->C Pyridine, DCM Room Temp, 12h B 4-Fluoro-3-methylbenzene-1-sulfonyl chloride B->C G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates S6K S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4E->Proliferation Inhibitor Putative Inhibitor (this compound) Inhibitor->PI3K Inhibitor->mTORC1 G cluster_workflow IC50 Determination Workflow A Prepare serial dilution of inhibitor compound C Add inhibitor dilutions to respective wells A->C B Add kinase, substrate, and ATP to wells B->C D Incubate at 30°C for 60 minutes C->D E Add Kinase-Glo® Reagent to stop reaction D->E F Incubate at RT for 10 minutes E->F G Measure luminescence F->G H Plot data and calculate IC50 G->H G cluster_workflow Western Blot Workflow A Seed and starve cells B Pre-treat with inhibitor at various concentrations A->B C Stimulate with growth factor (e.g., IGF-1) B->C D Lyse cells and quantify protein C->D E SDS-PAGE and transfer to membrane D->E F Block membrane (5% BSA) E->F G Incubate with primary antibodies (p-Akt, Total Akt, β-actin) F->G H Incubate with secondary antibody G->H I Detect signal (ECL) H->I J Quantify band intensity I->J

Sources

Application Notes & Protocols: A Guide to the Preclinical Formulation of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful preclinical evaluation of novel chemical entities is critically dependent on the development of appropriate formulations for in vivo administration. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on formulating the novel compound, 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid. Given the absence of established data for this specific molecule, this document outlines a systematic approach, from initial physicochemical characterization to the development and validation of a formulation suitable for animal studies. We will explore strategies to address the anticipated poor aqueous solubility of this compound, detailing experimental protocols and explaining the scientific rationale behind each step to ensure a robust and reproducible formulation.

Introduction: The Challenge of "Brick Dust" Compounds

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, one of the most common being poor aqueous solubility. Compounds like this compound, often colloquially referred to as "brick dust" due to their low solubility, can present significant hurdles for in vivo testing. Insufficient solubility can lead to poor absorption and low bioavailability, making it difficult to achieve therapeutic concentrations in animal models and potentially leading to the premature termination of a promising drug candidate.[1][2]

This application note will serve as a detailed guide to navigate these challenges. We will proceed under the working hypothesis that this compound, based on its chemical structure featuring multiple aromatic rings, a sulfonamide group, and a carboxylic acid, is a poorly water-soluble compound. Our approach will be systematic, starting with essential pre-formulation studies to understand the molecule's inherent properties. This knowledge will then inform the selection of an appropriate formulation strategy.

Pre-Formulation Studies: Understanding the Molecule

Before attempting to formulate a new compound, a thorough understanding of its physicochemical properties is paramount.[3] These initial studies provide the foundational data for rational formulation design.

Physicochemical Property Prediction

While experimental data is the gold standard, computational tools can provide initial estimates of key properties.

PropertyPredicted ValueImplication for Formulation
Molecular Weight325.32 g/mol Moderate molecular weight.
logP~3.5 - 4.5High lipophilicity, suggesting poor aqueous solubility.
pKaCarboxylic acid: ~4-5 Sulfonamide: ~9-10pH-dependent solubility. Ionization at higher pH may improve solubility.
Melting PointHighIndicates strong crystal lattice energy, which can correlate with low solubility.

Note: These are estimated values based on the chemical structure and should be confirmed experimentally.

Essential Experimental Characterization

Protocol 1: Solubility Determination

  • Objective: To determine the equilibrium solubility of the compound in various aqueous and organic media.

  • Materials: this compound, deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and a suitable surfactant solution (e.g., 1% Tween® 80 in water).

  • Procedure:

    • Add an excess amount of the compound to 1 mL of each solvent in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Report the solubility in mg/mL or µg/mL for each solvent.

Protocol 2: pH-Solubility Profile

  • Objective: To understand the impact of pH on the compound's solubility.

  • Materials: this compound, a series of buffers ranging from pH 2 to 10.

  • Procedure: Follow the steps outlined in Protocol 1, using the different pH buffers as the solvents.

  • Data Analysis: Plot the solubility as a function of pH. This profile is crucial for deciding if pH adjustment can be a viable formulation strategy.

Formulation Development: Strategies for Poorly Soluble Compounds

The data from the pre-formulation studies will guide the selection of the most appropriate formulation strategy.[1][4] For a compound like this compound, several approaches can be considered, either alone or in combination.

Co-solvent Systems

For early-stage in vivo studies, a simple co-solvent system is often the quickest approach.

Protocol 3: Developing a Co-solvent Formulation

  • Objective: To identify a biocompatible co-solvent system that can dissolve the compound at the desired concentration.

  • Rationale: Co-solvents like PEG 400, propylene glycol, and ethanol can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle.[5]

  • Procedure:

    • Based on the solubility data from Protocol 1, select promising co-solvents.

    • Prepare various blends of the selected co-solvents with water or saline. Common starting points include mixtures of PEG 400 and water, or ethanol, propylene glycol, and water.

    • Attempt to dissolve the compound at the target concentration in these co-solvent systems. Use gentle heating or sonication if necessary, but be cautious of potential degradation.

    • Visually inspect the resulting solution for clarity and the absence of precipitation.

    • Once a clear solution is obtained, it is crucial to assess its stability upon dilution with an aqueous medium, which mimics what happens upon injection into the bloodstream. A common test is to dilute the formulation 10-fold with PBS pH 7.4 and observe for any precipitation over time.

Surfactant-Based Formulations

Surfactants can enhance solubility by forming micelles that encapsulate the drug molecules.[6]

Protocol 4: Screening of Surfactants

  • Objective: To evaluate the ability of various pharmaceutically acceptable surfactants to improve the solubility of the compound.

  • Materials: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15.

  • Procedure:

    • Prepare aqueous solutions of each surfactant at different concentrations (e.g., 1%, 5%, 10% w/v).

    • Determine the solubility of the compound in each surfactant solution following the procedure in Protocol 1.

    • Plot the solubility as a function of surfactant concentration.

Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.

Protocol 5: Evaluation of Cyclodextrins

  • Objective: To assess the potential of cyclodextrins to enhance the solubility of the compound.

  • Materials: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Procedure:

    • Prepare aqueous solutions of each cyclodextrin at various concentrations.

    • Determine the solubility of the compound in each cyclodextrin solution as described in Protocol 1.

    • A phase solubility diagram can be constructed by plotting the drug solubility against the cyclodextrin concentration to understand the stoichiometry of the inclusion complex.

Formulation Characterization and Quality Control

Once a lead formulation is identified, it must be thoroughly characterized to ensure it is suitable for in vivo use.[7][8]

Physicochemical Characterization
Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the concentration of the active pharmaceutical ingredient (API) and to assess its purity and stability.
Dynamic Light Scattering (DLS) For formulations containing nanoparticles, micelles, or other colloidal structures, DLS is used to measure the particle size distribution.
Microscopy (e.g., Light Microscopy, SEM, TEM) To visually inspect for any undissolved particles or to characterize the morphology of particulate formulations.
pH Measurement To ensure the pH of the final formulation is within a physiologically acceptable range.
Osmolality Measurement To determine if the formulation is isotonic, which is particularly important for parenteral routes to minimize injection site irritation.

Protocol 6: Stability Assessment of the Final Formulation

  • Objective: To ensure the formulation remains stable under the intended storage and use conditions.

  • Procedure:

    • Store aliquots of the final formulation at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze them for:

      • API concentration and purity (by HPLC).

      • Appearance (visual inspection for precipitation or color change).

      • Particle size (by DLS, if applicable).

      • pH.

In Vivo Administration: Protocols and Ethical Considerations

The ultimate goal of formulation development is to enable the accurate and reproducible administration of the compound to laboratory animals.

Route of Administration and Vehicle Selection

The choice of administration route depends on the therapeutic goal and the properties of the formulation. For systemic exposure, common routes include oral (PO), intravenous (IV), and intraperitoneal (IP).[9] The vehicle must be well-tolerated by the animals.[5]

Dose Volume and Administration Guidelines

The volume of the dose administered is critical and depends on the animal species and the route of administration.[9][10]

SpeciesRouteMaximum Recommended VolumeNeedle Gauge
MouseIV (tail vein)< 0.2 mL27-30 G
IP< 2-3 mL25-27 G
PO (gavage)up to 10 mL/kg18-20 G (bulb-tipped)
RatIV (tail vein)< 0.5 mL23-25 G
IP< 10 mL/kg23-25 G
PO (gavage)up to 10 mL/kg16-18 G (bulb-tipped)

Note: These are general guidelines. Always consult your institution's animal care and use committee (IACUC) for specific protocols.[11][12]

Protocol 7: Intraperitoneal (IP) Injection in Mice

  • Objective: To administer the formulated compound into the peritoneal cavity of a mouse.

  • Ethical Considerations: All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.[13][14][15][16] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.[14]

  • Procedure:

    • Properly restrain the mouse.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.[11]

    • Insert a 25-27 gauge needle at a 30-40° angle.

    • Aspirate slightly to ensure no blood or urine is drawn.

    • Inject the formulation slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Visualization of Workflows

Formulation_Workflow cluster_preform Pre-formulation cluster_form_dev Formulation Development cluster_char Characterization & QC cluster_invivo In Vivo Studies Physicochemical\nPrediction Physicochemical Prediction Solubility\nScreening Solubility Screening Physicochemical\nPrediction->Solubility\nScreening Guides pH-Solubility\nProfile pH-Solubility Profile Solubility\nScreening->pH-Solubility\nProfile Informs Co-solvent\nScreening Co-solvent Screening pH-Solubility\nProfile->Co-solvent\nScreening Selects Strategies Surfactant\nScreening Surfactant Screening pH-Solubility\nProfile->Surfactant\nScreening Cyclodextrin\nScreening Cyclodextrin Screening pH-Solubility\nProfile->Cyclodextrin\nScreening Lead Formulation\nSelection Lead Formulation Selection Co-solvent\nScreening->Lead Formulation\nSelection Surfactant\nScreening->Lead Formulation\nSelection Cyclodextrin\nScreening->Lead Formulation\nSelection Stability\nTesting Stability Testing Lead Formulation\nSelection->Stability\nTesting Final Formulation\nfor In Vivo Final Formulation for In Vivo Stability\nTesting->Final Formulation\nfor In Vivo Animal Dosing Animal Dosing Final Formulation\nfor In Vivo->Animal Dosing

Caption: Workflow for the formulation of a poorly soluble compound.

Conclusion

Formulating a novel compound like this compound for in vivo studies requires a systematic and scientifically driven approach. By first investing in thorough pre-formulation characterization, researchers can make informed decisions about the most promising formulation strategies. The protocols and guidelines presented in this application note provide a clear path from initial compound assessment to the development of a stable and administrable formulation, ultimately enabling the successful preclinical evaluation of new therapeutic candidates.

References

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. (n.d.).
  • 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6 | Ossila. (n.d.).
  • 3-Fluoro-4-methylbenzoic acid - Chem-Impex. (n.d.).
  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). Pharmaceuticals, 16(2), 293.
  • Formulation strategies for poorly soluble drugs. (2025).
  • Routes and Volumes of Administration in Mice. (n.d.). University of Iowa.
  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (n.d.).
  • Excipients for Parenterals. (n.d.). Pharma Excipients.
  • Analytical Techniques for Drug Formulation. (2025).
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). Pharmaceutics, 12(5), 395.
  • Ethical Guidelines for the Use of Animals in Research. (2019).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). Pharmaceutics, 13(8), 1185.
  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (n.d.). Marietta College.
  • parenteral excipients - Ashland. (n.d.). Retrieved January 25, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). ISRN Pharmaceutics, 2012, 848643.
  • Common Injection Routes in Mice. (2025). Addgene Blog.
  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025).
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • Ethical considerations regarding animal experimentation. (2011).
  • Emerging Excipients in Parenteral Medications. (n.d.). Pharmaceutical Technology.
  • Advances in Analytical Techniques for Drug Discovery and Development. (2024). Journal of Analytical & Bioanalytical Techniques, 15(1).
  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services.
  • What are Characterization Methods for Antibody Drugs. (n.d.).
  • Excipients in Drug Delivery. (2011). Contract Pharma.
  • A good practice guide to the administration of substances and removal of blood, including routes and volumes. (2001).
  • Ethical guidelines for research in animal science. (n.d.). British Society of Animal Science.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Administration and injection of substances in mice. (n.d.). Direction des services vétérinaires.
  • 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges with this compound. The following question-and-answer format addresses common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is primarily governed by the interplay of its functional groups and aromatic rings. The molecule possesses two acidic protons: one on the carboxylic acid group (-COOH) and another on the sulfonamide (-SO₂NH-). The presence of two aromatic rings contributes to the compound's hydrophobicity and tendency to self-associate through π-π stacking, which can limit its solubility in aqueous media. The fluorine and methyl substituents on the benzenesulfonamide ring can also modulate solubility, though their effects are often secondary to the ionizable groups.

Q2: I'm observing very low solubility of the compound in water. What is the first and most critical parameter to investigate?

A2: For an acidic compound like this compound, the pH of the aqueous medium is the most critical factor influencing its solubility.[1][2][3][4] The carboxylic acid and sulfonamide moieties are ionizable, and their degree of ionization is directly dependent on the pH of the solution. In its non-ionized form, at low pH, the molecule is less polar and thus less soluble in water. As the pH increases, these acidic groups deprotonate to form their corresponding anionic salts, which are significantly more polar and, therefore, more water-soluble.[5]

Troubleshooting Guide: Enhancing Solubility

Issue 1: Poor Aqueous Solubility at Neutral pH

Root Cause Analysis: At neutral pH, the carboxylic acid group (with an estimated pKa around 3-5) will be largely deprotonated, but the sulfonamide group (with a higher pKa) may still be in its less soluble, protonated form. The overall solubility is a function of the equilibrium between the neutral molecule and its ionized species.

Solutions:

  • pH Adjustment: The most straightforward approach is to increase the pH of the solution.[6][7] By raising the pH above the pKa of both the carboxylic acid and the sulfonamide, you can ensure complete ionization and a significant increase in aqueous solubility.

    • Expert Tip: Create a pH-solubility profile to identify the optimal pH for your desired concentration. Dissolution of the compound in a basic solution (e.g., using NaOH, KOH, or a buffer like phosphate or borate) will readily form the more soluble salt.

  • Salt Formation: Preparing a stable salt of the compound is a common and highly effective strategy to improve solubility and dissolution rates.[8][9][10][11]

    • Experimental Protocol: Small-Scale Salt Screening

      • Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol, methanol, or acetone).

      • In separate vials, add equimolar amounts of various pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine, L-arginine) dissolved in a minimal amount of water or alcohol.

      • Combine the acidic and basic solutions and stir at room temperature.

      • Observe for precipitation of the salt. If no precipitate forms, slowly add an anti-solvent (e.g., heptane, MTBE) to induce crystallization.

      • Isolate the resulting solid, dry it under vacuum, and assess its aqueous solubility compared to the parent compound.

Issue 2: Limited Solubility in Organic Solvents for Reaction or Formulation

Root Cause Analysis: While the compound has aromatic character, its polarity due to the carboxylic acid and sulfonamide groups can limit its solubility in non-polar organic solvents. Conversely, its hydrogen bonding capabilities can also lead to challenges in some polar aprotic solvents.

Solutions:

  • Cosolvency: The use of a mixture of solvents (cosolvents) can significantly enhance solubility.[12][13][14][15][16] A cosolvent system can modulate the polarity of the solvent mixture to better match that of the solute.

    • Expert Tip: For aqueous systems, common cosolvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[13][14] For organic systems, a mixture of a polar aprotic solvent (e.g., DMSO, DMF, NMP) with a less polar solvent (e.g., dichloromethane, ethyl acetate) can be effective. A systematic screening of different solvent ratios is recommended to find the optimal composition.

    Table 1: Common Cosolvents for Solubility Enhancement

    CosolventTypical Concentration in WaterMechanism of Action
    Ethanol5-40%Reduces water polarity, disrupts water's hydrogen bonding network.
    Propylene Glycol10-60%Similar to ethanol, also increases viscosity which can stabilize supersaturated solutions.
    Polyethylene Glycol (PEG 300/400)10-50%Acts as a cosolvent and can also form non-covalent complexes.
    Dimethyl Sulfoxide (DMSO)<10% (for biological assays)Highly polar aprotic solvent, excellent for dissolving a wide range of compounds.
Issue 3: Recrystallization from Supersaturated Solutions

Root Cause Analysis: When a solution is prepared by a method that achieves a concentration above the equilibrium solubility (e.g., by pH shift or solvent evaporation), the system is thermodynamically unstable and the compound may crystallize out over time.

Solutions:

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix at a molecular level can create a stable amorphous form, which has a higher apparent solubility and dissolution rate compared to the crystalline form.[17][18][19][20][21]

    • Workflow for ASD Preparation:

      • Polymer Selection: Choose a suitable polymer (e.g., PVP, HPMC, Soluplus®) that is miscible with the compound.

      • Solvent Selection: Identify a common solvent for both the compound and the polymer.

      • Preparation:

        • Spray Drying: Dissolve the compound and polymer in the solvent and spray the solution into a heated chamber to rapidly evaporate the solvent.

        • Hot Melt Extrusion: Blend the compound and polymer powders and process them through a heated extruder to form a solid solution.

      • Characterization: Analyze the resulting solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm its amorphous nature.

    ASD_Workflow cluster_prep Preparation cluster_analysis Analysis API + Polymer API + Polymer Common Solvent Common Solvent API + Polymer->Common Solvent Dissolve Hot Melt Extrusion Hot Melt Extrusion API + Polymer->Hot Melt Extrusion Blend & Process Spray Drying Spray Drying Common Solvent->Spray Drying Process Amorphous Solid Dispersion Amorphous Solid Dispersion Spray Drying->Amorphous Solid Dispersion Hot Melt Extrusion->Amorphous Solid Dispersion DSC/XRPD DSC/XRPD Amorphous Solid Dispersion->DSC/XRPD Characterize Confirm Amorphous State Confirm Amorphous State DSC/XRPD->Confirm Amorphous State

    Diagram: Workflow for Amorphous Solid Dispersion (ASD) preparation.
  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[] They can encapsulate poorly soluble molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[23][24][25][26]

    • Experimental Protocol: Cyclodextrin Complexation

      • Prepare an aqueous solution of a selected cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).

      • Add an excess of this compound to the cyclodextrin solution.

      • Stir the suspension at a controlled temperature for 24-48 hours to allow for complex formation and equilibration.

      • Filter the suspension to remove the undissolved compound.

      • Analyze the filtrate to determine the concentration of the dissolved compound, which represents its solubility in the presence of the cyclodextrin.

    Cyclodextrin_Complexation cluster_0 Mechanism API Hydrophobic API Complex Inclusion Complex (Enhanced Solubility) API->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

    Diagram: Cyclodextrin inclusion complex formation.

Summary of Key Strategies

StrategyPrincipleWhen to Use
pH Adjustment Ionization of acidic functional groups to form more soluble salts.For aqueous solutions where pH can be modified.
Salt Formation Creation of a stable, solid salt form with improved solubility and dissolution.For solid dosage form development or when a stable, highly soluble solid is needed.
Cosolvency Modifying the polarity of the solvent system to better solvate the compound.For both aqueous and organic liquid formulations.
Amorphous Solid Dispersions Preventing crystallization by dispersing the compound in a polymer matrix.To enhance both solubility and dissolution rate, especially for oral formulations.
Cyclodextrin Complexation Encapsulating the hydrophobic molecule within a cyclodextrin host.For aqueous formulations to increase solubility and potentially mask taste.

References

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Babu, P. S., & Chowdary, K. P. R. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Chad's Prep. (2022, February 25). 17.6 pH Effects on Solubility. YouTube. [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]

  • Chemistry Steps. The Effect of pH on Solubility. [Link]

  • Fiveable. pH and Solubility. [Link]

  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., Cho, J. M., Yun, G., & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian Journal of Pharmaceutical Sciences.
  • Kumar, S., & Singh, A. (2018). Drug Solubility: Importance and Enhancement Techniques.
  • Popa, G., & Gherghiceanu, F. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Vasanthakumar, S., & Kumar, K. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • Wikipedia. Cosolvent. [Link]

Sources

Stability issues with 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. While specific stability data for this molecule is not extensively published, this guide is built upon established chemical principles of its core functional groups: an N-arylsulfonamide and a benzoic acid moiety on a fluorinated scaffold.

I. Understanding the Molecule: A Chemist's Perspective

This compound is a complex molecule with distinct functional groups that dictate its chemical behavior and potential stability issues. The primary points of interest are the sulfonamide linkage and the carboxylic acid group. Their respective acidic and basic properties, along with the overall molecular structure, can influence solubility and susceptibility to degradation.

  • Sulfonamide Group: Generally, sulfonamides are relatively stable. However, the S-N bond can be susceptible to cleavage under harsh acidic or basic conditions, a process known as hydrolysis.[1][2]

  • Benzoic Acid Group: This carboxylic acid moiety imparts acidic properties to the molecule and can influence its solubility in a pH-dependent manner.[3]

  • Fluorinated Aromatic Rings: The presence of a fluorine atom can enhance metabolic stability and photostability in some cases.[4][5] However, photolytic degradation pathways can still exist for fluorinated aromatic compounds.[6][7][8]

II. Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?

A1: Cloudiness or precipitation upon dissolution or storage is a common issue related to the compound's solubility. Here's how to troubleshoot:

  • Verify Solvent and Concentration: Ensure you are using an appropriate solvent. Due to its polar functional groups and aromatic rings, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.[9] If precipitation occurs in your aqueous working solution, it is likely due to the compound's lower solubility in aqueous media.[10]

  • Check for Solvent Contamination: DMSO is hygroscopic and can absorb water over time, which can decrease the solubility of your compound.[11] Using a fresh, anhydrous grade of DMSO is recommended.

  • pH of Aqueous Solutions: The benzoic acid moiety means the compound's solubility in aqueous solutions will be highly pH-dependent.[12][13] In acidic to neutral pH, the carboxylic acid will be largely protonated, making the molecule less soluble in water. Increasing the pH to slightly basic conditions (e.g., pH 7.4-8.0) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

  • Gentle Warming and Sonication: For initial dissolution in a stock solvent like DMSO, gentle warming (not exceeding 40-50°C) and sonication can aid in dissolving the compound.[10][11]

Q2: I suspect my compound is degrading in solution. What are the likely degradation pathways?

A2: The two primary non-metabolic degradation pathways to consider for this molecule are hydrolysis and photolysis.[14]

  • Hydrolysis: This involves the cleavage of the sulfonamide (S-N) bond. This is more likely to occur under strongly acidic or basic conditions.[1][15] The degradation products would be 4-fluoro-3-methylbenzenesulfonic acid and 2-aminobenzoic acid.

  • Photodegradation: Exposure to light, particularly UV light, can lead to degradation of aromatic compounds. While fluorination can sometimes increase photostability, it is not a guarantee.[4][5] The degradation pathway can be complex, potentially involving radical reactions.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure the integrity of your compound in solution, follow these storage guidelines:

  • Stock Solutions (in DMSO): Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[16] Typical storage recommendations for small molecules in DMSO are up to 6 months at -80°C and up to 1 month at -20°C.[17]

  • Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous working solutions daily from your frozen stock. If short-term storage is necessary, keep the solution at 2-8°C and protected from light.

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect against photolytic degradation.

III. Troubleshooting Guide: Addressing Inconsistent Experimental Results

Inconsistent results in your assays could be linked to the instability of this compound. This guide provides a systematic approach to identifying and resolving these issues.

Symptom: Loss of biological activity or inconsistent assay results over time.

This often points to compound degradation. The following workflow can help you diagnose the problem.

Troubleshooting Workflow for Suspected Compound Degradation

G start Inconsistent Assay Results check_solubility 1. Confirm Complete Solubilization - Visually inspect for precipitate - Use microscope to check for micro-precipitates start->check_solubility reprepare_fresh 2. Prepare Fresh Solutions - Use fresh, anhydrous DMSO for stock - Prepare aqueous solution immediately before use check_solubility->reprepare_fresh If precipitate is found run_control_exp 3. Run Time-Course Control Experiment - Incubate compound in assay buffer - Analyze at T=0 and assay endpoint reprepare_fresh->run_control_exp analyze_stability 4. Analytical Chemistry Assessment (HPLC) - Compare peak area of parent compound over time run_control_exp->analyze_stability hydrolysis_check Is pH of assay buffer extreme (<6 or >8)? analyze_stability->hydrolysis_check If peak area decreases no_degradation No Significant Degradation analyze_stability->no_degradation If peak area is stable photostability_check Is the assay light-sensitive? hydrolysis_check->photostability_check No degradation_confirmed Degradation Confirmed hydrolysis_check->degradation_confirmed Yes photostability_check->degradation_confirmed Yes photostability_check->no_degradation No adjust_buffer Optimize Buffer pH or Composition degradation_confirmed->adjust_buffer protect_from_light Protect Assay from Light degradation_confirmed->protect_from_light

Caption: Troubleshooting workflow for degradation.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help identify potential degradants and establish the intrinsic stability of the compound.[18][19][20]

Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • HPLC system with UV or PDA detector

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Set up Stress Conditions: In separate, clearly labeled amber vials, mix the stock solution with the stressor as described in the table below.

  • Incubation: Incubate the vials under the specified conditions.

  • Sampling and Quenching: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial. If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute the samples with the mobile phase and analyze by a stability-indicating HPLC method.

Forced Degradation Conditions

Stress ConditionProcedureIncubation Temperature
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl.60°C
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH.60°C
Oxidation Mix 1 mL of stock with 1 mL of 3% H2O2.Room Temperature
Thermal Keep 1 mL of stock solution as is.60°C
Photolytic Expose 1 mL of stock solution to a photostability chamber.Room Temperature
Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products.[21][22]

Objective: To develop an HPLC method that can resolve the parent compound from all potential degradants.

Initial HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to get a broad overview of the components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/PDA detector, scan from 200-400 nm.

  • Injection Volume: 10 µL.

Method Development Workflow

G start Start with Initial HPLC Conditions inject_samples 1. Inject Stressed Samples (from Forced Degradation Study) start->inject_samples evaluate_chromatogram 2. Evaluate Chromatogram - Are all peaks baseline resolved? inject_samples->evaluate_chromatogram method_adequate Method is Stability-Indicating evaluate_chromatogram->method_adequate Yes optimize_method 3. Optimize Method evaluate_chromatogram->optimize_method No (Co-elution observed) change_gradient Adjust Gradient Slope optimize_method->change_gradient change_ph Modify Mobile Phase pH optimize_method->change_ph change_column Try a Different Column Chemistry (e.g., Phenyl-Hexyl) optimize_method->change_column change_gradient->evaluate_chromatogram Re-inject change_ph->evaluate_chromatogram Re-inject change_column->evaluate_chromatogram Re-inject

Caption: HPLC method development workflow.

V. References

  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272.

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Chen, S., & Xie, X. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Applied Microbiology and Biotechnology, 102(22), 9485-9501.

  • Kümmerer, K. (Ed.). (2010). Pharmaceuticals in the environment: sources, fate, effects and risks. Springer Science & Business Media.

  • Matson, S. L., Chatterjee, M., & Stock, D. A. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.

  • Royal Society of Chemistry. (n.d.). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications. Retrieved from [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(8), 384-393.

  • Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • American Chemical Society. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. Retrieved from [Link]

  • Alsante, K. M., Ando, A., Brown, R., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(3), 44-55.

  • American Chemical Society. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.3: Effect of pH on Acid Base Reactions. Retrieved from [Link]

  • Raytor. (2024). Best Practices for Regulatory Compliance in Dissolution Testing. Retrieved from [Link]

  • SciELO. (n.d.). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Pharmaceutics, 10(4), 225.

  • ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • Aulton, M. E., & Taylor, K. M. (Eds.). (2013). Aulton's pharmaceutics: The design and manufacture of medicines. Elsevier Health Sciences.

  • EXCLI Journal. (2011). INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS. Retrieved from [Link]

  • Drug Discovery World. (2025). Advancing oral drug development with in vitro dissolution and absorption tools. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected intramolecular and intermolecular interaction parameters in 2, 3a and 3b. Retrieved from [Link]

  • Manallack, D. T. (2009). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 38(4), 899-916.

  • International Journal of Pharmaceutical Sciences and Research. (2022). A Review on Novel Analytical Method Development and Validation by RP-HPLC Method.

  • Oxford Academic. (n.d.). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. Retrieved from [Link]

  • The Importance of pH in Organic Chemistry. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. Retrieved from [Link]

  • MDPI. (n.d.). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. Retrieved from [Link]

  • PubMed. (2012). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Retrieved from [Link]

  • Chheda, J. (n.d.). Design of a Validated Stability Indicating HPLC Method for the analysis of Patrin-2 (Lomeguatrib). Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2024). Development and Validation of a Novel Stability-Indicating Reverse Phase High-Performance Liquid Chromatography Method for the Q.

  • ResearchGate. (n.d.). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review.

  • MDPI. (2021). Improved Photostability in Fluorinated 2D Perovskite Single Crystals. Retrieved from [Link]

  • European Pharmaceutical Review. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review. Retrieved from [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • ScienceDirect. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Retrieved from [Link]

Sources

Common side reactions in the synthesis of benzenesulfonamido compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Benzenesulfonamides

Welcome to the technical support center for benzenesulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical structural motif. The synthesis of sulfonamides, while conceptually straightforward, is often plagued by side reactions that can complicate purification and reduce yields. This document provides in-depth, experience-driven troubleshooting guides and FAQs to address the most common issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Formation of Di-sulfonylated Byproduct with Primary Amines

Q: My reaction with a primary amine is showing a second, less polar spot on the TLC. I suspect it's a di-sulfonylated product. Why does this happen?

A: This is a classic and very common side reaction. The formation of the N,N-bis(benzenesulfonyl)amine occurs because the initially formed mono-sulfonylated product, the benzenesulfonamide, still possesses an acidic proton on the nitrogen atom. In the presence of the base used in the reaction (e.g., pyridine, triethylamine), this proton can be abstracted to form a sulfonamidate anion. This anion is a potent nucleophile and can attack a second molecule of the benzenesulfonyl chloride, leading to the di-sulfonylated impurity.[1][2]

Causality Explained: The equilibrium between the mono-sulfonylated product and its corresponding anion is the critical factor. An excess of benzenesulfonyl chloride or a strong, non-hindered base can drive the reaction toward the undesired di-sulfonylation.

G cluster_main Desired Reaction cluster_side Side Reaction Pathway RNH2 Primary Amine (R-NH2) Product Desired Product (R-NH-SO2Ph) RNH2->Product + Ph-SO2Cl + Base BSC Benzenesulfonyl Chloride (Ph-SO2Cl) Base Base Anion Sulfonamidate Anion ([R-N-SO2Ph]-) Product->Anion + Base - H-Base+ SideProduct Side Product (R-N(SO2Ph)2) Anion->SideProduct + Ph-SO2Cl

Caption: Desired vs. Undesired Sulfonylation Pathways.

Q: How can I prevent the formation of the di-sulfonylated product?

A: Prevention relies on carefully controlling the stoichiometry and reaction conditions to favor mono-sulfonylation.

Troubleshooting Protocol: Minimizing Di-sulfonylation

  • Control Stoichiometry: Use a slight excess of the primary amine (1.1 to 1.2 equivalents) relative to the benzenesulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent and is consumed before it can react with the product anion.

  • Slow Addition: Add the benzenesulfonyl chloride (dissolved in an anhydrous, inert solvent) dropwise to the solution of the amine and base at a low temperature (0 °C). This maintains a low instantaneous concentration of the electrophile.

  • Choice of Base: The choice of base is critical. A bulky, non-nucleophilic base can be less effective at deprotonating the sterically hindered sulfonamide product. Alternatively, using a biphasic system (e.g., NaOH in water with an organic solvent like DCM, known as the Schotten-Baumann condition) can be effective, as the product anion formation is managed at the interface.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the benzenesulfonyl chloride. Once the limiting reagent is consumed, quench the reaction promptly to prevent further reactions.

BaseTypeTypical SolventProsCons
Pyridine Weak Base, CatalystDCM, ChloroformActs as solvent and base; good catalystCan be difficult to remove; can promote di-sulfonylation
Triethylamine Organic Amine BaseDCM, THFStronger than pyridine; easy to removeCan form insoluble salts; less catalytic effect
K₂CO₃ Inorganic Base (Heterogeneous)Acetone, MeCNEasy to filter off; mildSlower reaction rates; requires vigorous stirring
aq. NaOH Inorganic Base (Biphasic)DCM / WaterInexpensive; drives reaction to completionRisk of sulfonyl chloride hydrolysis; not suitable for base-sensitive compounds
Issue 2: Significant Hydrolysis of Benzenesulfonyl Chloride

Q: My reaction yield is very low, and I have a strong acidic smell (sulfonic acid). I suspect my sulfonyl chloride hydrolyzed. How does this happen and how can I avoid it?

A: Benzenesulfonyl chloride is highly susceptible to hydrolysis.[3] The sulfur atom is very electrophilic and will readily react with water, a competing nucleophile, to form the corresponding benzenesulfonic acid. This side reaction consumes your starting material and generates HCl, which can protonate your amine, rendering it non-nucleophilic.

Hydrolysis BSC Benzenesulfonyl Chloride (Ph-SO2Cl) BSA Benzenesulfonic Acid (Ph-SO3H) BSC->BSA Nucleophilic Attack H2O Water (H2O) H2O->BSA HCl HCl

Caption: Hydrolysis of Benzenesulfonyl Chloride.

Troubleshooting Protocol: Preventing Hydrolysis

  • Anhydrous Conditions are Essential:

    • Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).

    • Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation).

    • Ensure your amine starting material is dry. If it is a salt (e.g., a hydrochloride), it must be neutralized and extracted, and the organic solution dried thoroughly before use.

  • Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Order of Addition: Add the benzenesulfonyl chloride to the mixture of the amine and base. Never add the amine to the benzenesulfonyl chloride, as this leaves the sulfonyl chloride waiting and susceptible to hydrolysis if trace moisture is present.

  • Reagent Quality: Use a fresh bottle of benzenesulfonyl chloride or purify older reagents if necessary. The reagent can hydrolyze upon storage, especially if opened frequently.

Issue 3: Troubleshooting Based on Amine Type

Q: I am using the Hinsberg test to characterize an unknown amine, but the results are ambiguous. Can you clarify the expected outcomes and potential pitfalls?

A: The Hinsberg test is a classic chemical test used to differentiate primary, secondary, and tertiary amines based on their reaction with benzenesulfonyl chloride in the presence of an aqueous alkali (like NaOH or KOH).[1]

  • Primary Amines (R-NH₂): React to form a sulfonamide (R-NH-SO₂Ph). This product has an acidic proton on the nitrogen, which is removed by the excess alkali, forming a soluble sodium salt. Expected Result: A clear solution is formed initially, which precipitates upon acidification.[1]

  • Secondary Amines (R₂NH): React to form a sulfonamide (R₂N-SO₂Ph). This product has no acidic proton on the nitrogen and therefore cannot form a soluble salt in the alkali solution. Expected Result: A solid precipitate or an insoluble oil forms immediately and does not dissolve in excess base.[1][2]

  • Tertiary Amines (R₃N): Do not have a proton on the nitrogen to react with the sulfonyl chloride. Therefore, they do not form sulfonamides.[1] They can, however, act as catalysts for the hydrolysis of the sulfonyl chloride. Expected Result: No reaction is observed, and the amine remains insoluble. Upon acidification, the tertiary amine will dissolve by forming an ammonium salt.

Troubleshooting Workflow for Low Yield / Complex Mixture

G q_node q_node a_node a_node start Start: Low Yield or Impure Product q1 Is the main spot the starting amine? start->q1 q2 Is a new, non-polar spot observed? q1->q2 No a1 Issue: Incomplete Reaction. - Check amine nucleophilicity. - Increase reaction time/temperature. - Check activity of sulfonyl chloride. q1->a1 Yes q3 Is the mixture acidic (pH < 7)? q2->q3 No a2 Issue: Di-sulfonylation. - Use excess amine. - Add sulfonyl chloride slowly at 0 °C. - See Protocol in Issue 1. q2->a2 Yes a3 Issue: Hydrolysis of PhSO2Cl. - Use anhydrous solvents/reagents. - Run under inert atmosphere. - See Protocol in Issue 2. q3->a3 Yes a4 Issue: Multiple problems likely. - Re-evaluate entire setup. - Check solvent, base, and stoichiometry. - Purify all reagents before use. q3->a4 No

Caption: General Troubleshooting Workflow for Sulfonamide Synthesis.

References

  • Nemra, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadigh, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Process for the preparation of benzene sulfonamides. (1992). Google Patents.
  • Tacic, A., et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Drug and Chemical Toxicology. Available at: [Link]

  • Sarver, P. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. Available at: [Link]

  • Sarver, P. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]

  • Wang, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Protecting Groups for Amines: Sulfonamides. (2020). YouTube. Available at: [Link]

  • Hinsberg Reagent And Test. BYJU'S. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters. Available at: [Link]

  • An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main. (2024). Vedantu. Available at: [Link]

Sources

Optimizing reaction conditions for sulfonamide bond formation

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on optimizing sulfonamide bond formation. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and improve your synthetic outcomes.

Introduction to Sulfonamide Bond Formation

The sulfonamide functional group is a cornerstone in medicinal chemistry, valued for its metabolic stability, hydrogen bonding capabilities, and ability to modulate the physicochemical properties of drug candidates.[1] While the reaction of a sulfonyl chloride with an amine is the most traditional method for forming a sulfonamide bond, this approach is not without its challenges, including the use of harsh reagents and limited functional group tolerance.[1][2] This guide will explore both classic and modern approaches, providing you with the knowledge to navigate the complexities of sulfonamide synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during sulfonamide synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust solutions.

Problem 1: Low or No Reaction Yield

A common frustration is the failure of the reaction to proceed to completion or at all. This can often be traced back to the nucleophilicity of the amine, the reactivity of the sulfonylating agent, or suboptimal reaction conditions.

Potential Causes & Recommended Actions:
  • Poor Nucleophilicity of the Amine: Electron-deficient anilines and sterically hindered amines are often poor nucleophiles.[3]

    • Solution 1: Stronger Base/Catalyst: The use of a stronger, non-nucleophilic base like DBU or a catalyst can enhance the reaction rate. For less nucleophilic amines, indium-catalyzed sulfonylation can be highly effective.[3]

    • Solution 2: Alternative Sulfonylating Agents: Sulfonyl fluorides, activated by a Lewis acid like calcium triflimide [Ca(NTf₂)₂], can be a milder and more effective alternative to sulfonyl chlorides for coupling with challenging amines.[3]

  • Decomposition of Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid, especially over extended reaction times or during workup.[2]

    • Solution: Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Running the reaction under an inert atmosphere (N₂ or Ar) is also recommended.

  • Insufficient Reaction Temperature: Some reactions, particularly with less reactive partners, require thermal energy to overcome the activation barrier.

    • Solution: Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction of amines with sulfonic acids or their salts, often leading to high yields in a short amount of time.[3]

Troubleshooting Workflow: Low Yield

Here is a logical workflow to diagnose and resolve low-yield issues.

low_yield_workflow start Low or No Yield Observed check_amine Is the amine electron-deficient or sterically hindered? start->check_amine check_reagents Are starting materials pure? Is sulfonyl chloride fresh? check_amine->check_reagents No increase_base Use a stronger base (e.g., DBU) or add a catalyst (e.g., InCl3). check_amine->increase_base Yes check_conditions Were anhydrous conditions used? check_reagents->check_conditions Yes purify_reagents Purify starting materials. Use freshly prepared or new sulfonyl chloride. check_reagents->purify_reagents No ensure_anhydrous Thoroughly dry glassware and solvents. Run under inert atmosphere. check_conditions->ensure_anhydrous No increase_temp Increase reaction temperature or consider microwave irradiation. check_conditions->increase_temp Yes alt_sulfonyl Switch to a more reactive sulfonylating agent (e.g., sulfonyl fluoride with a Lewis acid). increase_base->alt_sulfonyl Still low yield

Caption: A step-by-step decision tree for troubleshooting low-yield sulfonamide reactions.

Problem 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of side products. Understanding the common side reactions is key to suppression.

Common Side Products and Their Prevention:
  • Bis-sulfonylation of Primary Amines: Primary amines (R-NH₂) can react twice with the sulfonyl chloride to form a di-sulfonylated product (R-N(SO₂R')₂), especially when an excess of the sulfonylating agent or a strong base is used.

    • Solution: Stoichiometry Control: Use a 1:1 molar ratio of the amine to the sulfonyl chloride. Slow addition of the sulfonyl chloride to the amine solution can also minimize this side reaction.

  • Hydrolysis of Sulfonyl Chloride: As mentioned, moisture can lead to the formation of the corresponding sulfonic acid, which will be present as an impurity in your crude product.[2]

    • Solution: Rigorous Anhydrous Technique: Maintain strict anhydrous conditions throughout the setup and reaction period.

  • Reaction with Solvent: Nucleophilic solvents, such as alcohols, can compete with the amine and react with the sulfonyl chloride to form sulfonate esters.

    • Solution: Use Inert Solvents: Employ non-nucleophilic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).

Problem 3: Purification Challenges

Sulfonamides can sometimes be difficult to purify due to their polarity, crystallinity, or the presence of persistent impurities.

Strategies for Effective Purification:
  • Removal of Excess Amine: If your starting amine is water-soluble, an acidic wash (e.g., 1M HCl) during the aqueous workup will protonate the amine, moving it into the aqueous layer.

  • Removal of Sulfonic Acid: A basic wash (e.g., saturated NaHCO₃ solution) will deprotonate the sulfonic acid impurity, allowing for its extraction into the aqueous phase.

  • Crystallization vs. Chromatography:

    • Crystallization: Many sulfonamides are crystalline solids. Attempting crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective and scalable purification method.

    • Chromatography: If crystallization fails, column chromatography is the default. Due to the polar nature of many sulfonamides, a mobile phase with a higher polarity (e.g., ethyl acetate/methanol mixtures) may be required.

Frequently Asked Questions (FAQs)

Q1: My sulfonyl chloride is old. Can I still use it?

A: It's not recommended. Sulfonyl chlorides are moisture-sensitive and degrade over time to sulfonic acids.[2] This will not only reduce the yield of your desired product but also complicate purification. It is always best to use a fresh bottle or a freshly prepared sulfonyl chloride.

Q2: I don't have a sulfonyl chloride. What are the best alternatives?

A: There are several excellent, often milder, alternatives to sulfonyl chlorides.

  • From Thiols: Thiols can be converted to sulfonamides in one pot via oxidative chlorination with reagents like NCS, followed by the addition of an amine.[3][4] This avoids the isolation of the sulfonyl chloride.

  • From Sulfonic Acids: Sulfonic acids or their sodium salts can be directly coupled with amines, often under microwave irradiation for high efficiency.[3]

  • Using SO₂ Surrogates: Reagents like DABSO (DABCO-bis(sulfur dioxide)) are stable solids that serve as a source of SO₂. They can be used in palladium-catalyzed reactions with aryl halides and amines to form sulfonamides under mild conditions.[2][3]

Q3: How do I choose the right base for my reaction?

A: The choice of base is critical and depends on the pKa of the amine and the reaction conditions.

  • For simple aliphatic amines and anilines: A mild organic base like triethylamine (TEA) or pyridine is often sufficient to scavenge the HCl byproduct.

  • For weakly nucleophilic anilines: A stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary to facilitate the reaction.

  • In aqueous or biphasic systems: An inorganic base like NaHCO₃ or K₂CO₃ can be used.

Q4: My reaction is clean, but my product is an oil that won't crystallize. How can I purify it?

A: If your product is a persistent oil, after confirming its purity by NMR and LC-MS, your primary purification method will be column chromatography. If the oil is still impure after chromatography, consider converting it to a salt (if it has a basic or acidic handle) which may be crystalline, and then regenerating the free sulfonamide.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis from Sulfonyl Chloride

This protocol describes a standard method for the reaction between an amine and a sulfonyl chloride using a tertiary amine base.

Diagram of the General Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Deprotonation R1-NH2 Amine intermediate [Tetrahedral Intermediate] R1-NH2->intermediate Attacks S R2-SO2Cl Sulfonyl Chloride R2-SO2Cl->intermediate protonated_sulfonamide Protonated Sulfonamide intermediate->protonated_sulfonamide -Cl⁻ final_product Sulfonamide protonated_sulfonamide->final_product base Base (e.g., TEA) base->final_product Deprotonates N

Caption: The two-step mechanism for sulfonamide formation from an amine and a sulfonyl chloride.

Materials:

  • Amine (1.0 eq)

  • Sulfonyl chloride (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any sulfonic acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Modern Approach using DABSO Surrogate

This protocol is adapted for the synthesis of sulfonamides from aryl halides, providing a milder alternative to traditional methods.[2][3]

Materials:

  • Aryl halide (e.g., Aryl iodide) (1.0 eq)

  • DABSO (0.6 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂) (2-5 mol%)

  • Ligand (e.g., Xantphos) (4-10 mol%)

  • Amine (1.5 eq)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), DABSO (0.6 eq), palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add the anhydrous solvent, followed by the amine (1.5 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours (monitor by LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired sulfonamide.

Data Summary Table: Comparison of Sulfonylating Agents
Reagent ClassCommon ExamplesAdvantagesDisadvantages
Sulfonyl Halides R-SO₂Cl, R-SO₂FHigh reactivity, readily availableMoisture sensitive, can require harsh prep conditions[1][2]
Sulfonic Acids/Salts R-SO₃H, R-SO₃NaStable, easy to handleLower reactivity, may require forcing conditions (e.g., microwave)[3]
Thiols/Disulfides R-SH, R-S-S-RInexpensive starting materials, one-pot procedures availableMalodorous, requires an oxidant which can limit functional group tolerance[4][5]
SO₂ Surrogates DABSO, K₂S₂O₅Stable solids, mild reaction conditions, good functional group toleranceOften requires a metal catalyst (e.g., Pd, Cu)[1][2][3]
Sulfinates R-SO₂NaCan be used to form sulfonamides via oxidative aminationLimited commercial availability, may require multi-step synthesis[5]
References
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020).
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances, RSC Publishing.
  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.

Sources

Technical Support Center: A Troubleshooting Guide for the Scalable Production of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this important pharmaceutical intermediate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your process development and scale-up activities. This document is structured to offer direct answers to potential issues, ensuring scientific integrity and providing actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially viable method is the nucleophilic substitution reaction between 4-fluoro-3-methylbenzenesulfonyl chloride and 2-aminobenzoic acid (anthranilic acid)[1][2]. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base is critical for achieving high yield and purity on a larger scale.

Q2: What are the primary challenges when scaling up this synthesis?

A2: Scaling up the synthesis of sulfonamides can present several challenges. These include managing the exothermic nature of the reaction, ensuring efficient mixing to avoid localized hot spots and side reactions, and developing a robust purification method that avoids chromatography, which is often not feasible for large quantities[3]. Maintaining anhydrous conditions can also be critical, as the sulfonyl chloride starting material is moisture-sensitive.

Q3: What purity level is generally expected for the final product in pharmaceutical applications?

A3: For use as a pharmaceutical intermediate, a high purity of ≥98% is typically required, as determined by High-Performance Liquid Chromatography (HPLC)[3]. Achieving this level of purity necessitates careful control of the reaction conditions and an optimized purification protocol.

Q4: Are there any significant safety concerns associated with the reagents used in this synthesis?

A4: Yes, 4-fluoro-3-methylbenzenesulfonyl chloride is a corrosive material that can cause severe skin burns and eye damage[4]. It is also moisture-sensitive and will react with water to release corrosive hydrochloric acid. Therefore, appropriate personal protective equipment (PPE), such as gloves, goggles, and a lab coat, should be worn, and the reaction should be conducted in a well-ventilated fume hood.

Visualizing the Synthesis Workflow

The synthesis of this compound is a straightforward two-component reaction. The following diagram illustrates the key steps from starting materials to the purified final product.

Synthesis_Workflow Figure 1: Overall Synthesis Workflow SM1 4-Fluoro-3-methylbenzenesulfonyl chloride Reaction Sulfonamide Formation SM1->Reaction SM2 2-Aminobenzoic acid (Anthranilic acid) SM2->Reaction Base Base (e.g., Pyridine or Na2CO3) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Work-up (Acidification) Reaction->Workup Reaction Mixture CrudeProduct Crude Product Workup->CrudeProduct Precipitate Purification Purification (Recrystallization) CrudeProduct->Purification FinalProduct Pure 2-(4-Fluoro-3-methyl- benzenesulfonamido)benzoic acid Purification->FinalProduct QC Quality Control (HPLC, NMR, MP) FinalProduct->QC

Caption: Figure 1: Overall Synthesis Workflow.

Detailed Troubleshooting Guide

Scaling up chemical reactions can often lead to unforeseen challenges. This section addresses specific problems you might encounter during the production of this compound, providing potential causes and actionable solutions.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive 4-fluoro-3-methylbenzenesulfonyl chloride: The sulfonyl chloride may have hydrolyzed due to improper storage or handling in the presence of moisture.1. Use freshly opened or properly stored sulfonyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
2. Insufficient base: The reaction generates HCl, which can protonate the anthranilic acid, rendering it non-nucleophilic.2. Use at least a stoichiometric amount of a suitable base (e.g., pyridine, triethylamine, or an inorganic base like sodium carbonate). For large-scale reactions, consider using a non-nucleophilic base to avoid side reactions.
3. Low reaction temperature: The reaction may be too slow at lower temperatures.3. While the initial addition of the sulfonyl chloride should be done at a low temperature (0-5 °C) to control the exotherm, the reaction can then be allowed to warm to room temperature and stirred for several hours to ensure completion.
Incomplete Reaction (Observed by TLC/HPLC) 1. Poor mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and incomplete reaction.1. Ensure adequate agitation for the scale of the reaction. Use an overhead stirrer for larger flasks.
2. Insufficient reaction time: The reaction may not have been allowed to proceed to completion.2. Monitor the reaction progress by TLC or HPLC. Continue stirring until the limiting reagent (typically the sulfonyl chloride) is consumed.
Formation of Significant Impurities 1. Di-sulfonylation of anthranilic acid: Excess sulfonyl chloride can potentially react with the newly formed sulfonamide nitrogen.1. Use a slight excess of the anthranilic acid or add the sulfonyl chloride dropwise to a solution of the amine and base to maintain a low concentration of the sulfonyl chloride.
2. Reaction with solvent: Some solvents may not be inert under the reaction conditions.2. Use a non-reactive, aprotic solvent such as dichloromethane, tetrahydrofuran, or acetonitrile.
3. Over-reduction of sulfonyl chloride: While less common in this specific reaction, certain conditions can lead to the reduction of the sulfonyl chloride to a sulfinamide, which can complicate purification[5].3. Ensure that no unintended reducing agents are present in the reaction mixture.
Difficult Product Isolation/Work-up 1. Product is soluble in the aqueous phase: During work-up, if the pH is not sufficiently acidic, the carboxylic acid salt of the product may remain dissolved in the aqueous layer.1. After quenching the reaction, acidify the aqueous layer to a pH of 1-2 with an acid like HCl to ensure complete precipitation of the carboxylic acid product.
2. Emulsion formation during extraction: The presence of both acidic and basic functionalities can sometimes lead to emulsion formation during work-up.2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Allow the mixture to stand for a longer period for better phase separation.
Product Fails Purity Specifications after Recrystallization 1. Incorrect recrystallization solvent: The chosen solvent may not effectively separate the product from key impurities.1. Benzoic acid and its derivatives are often recrystallized from water or aqueous alcohol solutions. Experiment with different solvent systems such as ethanol/water, isopropanol/water, or toluene.
2. Trapped impurities: Rapid cooling during recrystallization can cause impurities to be trapped within the crystal lattice.2. Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure, well-defined crystals.
3. Presence of colored impurities: Brownish by-products can sometimes form, indicating some decomposition[6].3. Treat the hot solution with activated charcoal before filtration to remove colored impurities.

Troubleshooting Logic Diagram

When faced with a problematic reaction, a systematic approach can help identify and resolve the issue efficiently.

Troubleshooting_Logic Figure 2: Troubleshooting Decision Tree Start Reaction Outcome Unsatisfactory CheckYield Low Yield? Start->CheckYield CheckPurity Low Purity? CheckYield->CheckPurity No YieldCauses Potential Causes: - Inactive Reagents - Insufficient Base - Low Temperature - Poor Mixing CheckYield->YieldCauses Yes PurityCauses Potential Causes: - Side Reactions - Incomplete Reaction - Ineffective Purification CheckPurity->PurityCauses Yes End Consult Process Chemistry Team CheckPurity->End No (Other Issue) YieldSolutions Solutions: - Use fresh reagents - Check base stoichiometry - Optimize temperature profile - Improve agitation YieldCauses->YieldSolutions PuritySolutions Solutions: - Adjust stoichiometry - Monitor reaction to completion - Optimize recrystallization solvent - Use activated charcoal PurityCauses->PuritySolutions

Sources

Technical Support Center: Synthesis of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify and resolve common impurities encountered during this synthesis.

Overview of the Core Synthesis

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction.[1][2] In this process, 2-aminobenzoic acid (anthranilic acid) is reacted with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base. The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[3]

The purity of the final product is paramount, especially when it is intended for use as a pharmaceutical intermediate. This guide will address the most common impurities and provide systematic approaches for their removal and prevention.

G A 2-Aminobenzoic Acid D Product: This compound A->D Nucleophilic Attack B 4-Fluoro-3-methylbenzenesulfonyl Chloride B->D C Base (e.g., Pyridine, NaOH) C->D HCl Scavenger

Caption: Core reaction scheme for the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues observed during the synthesis and subsequent workup. Each question is followed by an explanation of the underlying cause and a recommended course of action.

Q1: My reaction is complete, but after acidification, the crude product is a sticky oil or fails to solidify completely. What's happening?

Expert Analysis: This is a classic sign of significant impurity presence. The most likely culprits are unreacted starting materials or, more commonly, the hydrolysis of the sulfonyl chloride.

  • Causality: 4-Fluoro-3-methylbenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis, especially if the reaction solvent is not anhydrous or if there is moisture in the reaction setup.[4][5] This hydrolysis produces 4-fluoro-3-methylbenzenesulfonic acid. This sulfonic acid byproduct is highly water-soluble and acidic, and its presence can interfere with the crystallization of the desired product, resulting in an oily or gummy precipitate.

Troubleshooting Workflow:

G start Oily Crude Product Observed check1 Primary Suspect: Sulfonyl Chloride Hydrolysis start->check1 cause1 Cause: Moisture in reaction (solvent, air) check1->cause1 solution2 Purification Strategy: pH-Mediated Liquid-Liquid Extraction check1->solution2 Current Batch solution1 Preventative Action: Use anhydrous solvents, run under N₂/Ar cause1->solution1 Future Syntheses end Obtain Solid, Purified Product solution2->end

Caption: Troubleshooting workflow for an oily crude product.

Recommended Action: Purification via pH-Mediated Extraction

The differing acidity of the carboxylic acid product and the sulfonic acid impurity allows for effective separation.

  • Principle: The target product is a carboxylic acid, while the main impurity is a much stronger sulfonic acid. You can exploit this pKa difference.

  • Protocol: See Section 3, Protocol 3.1 for a detailed step-by-step guide.

Q2: My HPLC analysis shows a major peak for my product, but also a significant earlier-eluting peak. What is it?

Expert Analysis: An early-eluting peak in reverse-phase HPLC typically indicates a more polar compound than your product. This is consistent with the profile of 4-fluoro-3-methylbenzenesulfonic acid, the hydrolysis byproduct. Unreacted 2-aminobenzoic acid is also more polar and may appear as an earlier peak, though often well-separated.

Compound Expected Polarity Typical RP-HPLC Elution Order
4-Fluoro-3-methylbenzenesulfonic acidVery High1 (Earliest)
2-Aminobenzoic AcidHigh2
Product Moderate3
4-Fluoro-3-methylbenzenesulfonyl chlorideLow4 (Latest)

Recommended Action: Confirmation and Quantification

  • Co-injection: Spike a sample of your crude material with an authentic standard of 4-fluoro-3-methylbenzenesulfonic acid. If the peak area of the impurity increases, its identity is confirmed.

  • LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[6][7] It will provide the molecular weight of the impurity, confirming its structure.

  • Purification: The pH-mediated extraction described in Protocol 3.1 is highly effective at removing this impurity.

Q3: The yield of my reaction is consistently low, even though TLC/HPLC shows full consumption of the 2-aminobenzoic acid. Why?

Expert Analysis: If the amine starting material is consumed but the product yield is low, it points to a competing side reaction or loss of product during workup.

  • Causality 1: Hydrolysis of Sulfonyl Chloride: As discussed, if a significant portion of the sulfonyl chloride hydrolyzes, it is no longer available to react with the amine, thus capping the maximum possible yield.[4]

  • Causality 2: Formation of Diacyl Amide: While less common, it is possible for the initially formed sulfonamide to be acylated again by another molecule of the sulfonyl chloride.[8] This is more likely if an excessive amount of sulfonyl chloride is used or if the reaction is run at high temperatures for extended periods.

  • Causality 3: Workup Losses: The product has some solubility in water, especially if the pH of the aqueous phase is not sufficiently acidic during precipitation. If the pH is not lowered to at least 2-3, a significant amount of the product can remain dissolved as its carboxylate salt.

Recommended Actions:

  • Control Reaction Conditions: Add the sulfonyl chloride solution slowly to the amine solution at a controlled temperature (e.g., 0-5 °C) to minimize side reactions.

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous to prevent hydrolysis. Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.

  • Optimize Workup: After the reaction, carefully adjust the pH of the solution with 1M HCl to pH 2-3 to ensure complete precipitation of the carboxylic acid product. Check the pH with indicator paper.

Key Experimental Protocols

These protocols provide a self-validating system for purifying the target compound and analyzing its purity.

Protocol 3.1: Purification by pH-Mediated Liquid-Liquid Extraction

This protocol is designed to separate the carboxylic acid product from the highly acidic sulfonic acid impurity and any neutral or basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude, oily, or solid product in a suitable organic solvent like ethyl acetate (EtOAc).

  • Initial Wash: Transfer the solution to a separatory funnel and wash with a small amount of brine (saturated NaCl solution) to remove highly water-soluble components.

  • Base Extraction: Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The target product (carboxylic acid) will deprotonate and move into the aqueous layer as its sodium salt, while less acidic or neutral impurities remain in the organic layer. The much stronger sulfonic acid will also move to the aqueous layer.

    • Expert Tip: Add the NaHCO₃ solution slowly, as CO₂ evolution will occur. Vent the funnel frequently.

  • Separation: Collect the aqueous layer containing the sodium salts of your product and the sulfonic acid impurity.

  • Re-acidification & Product Isolation: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring. The target product will precipitate as a solid as the solution becomes acidic. The sulfonic acid impurity will remain dissolved in the aqueous phase due to its high polarity.

  • Filtration and Drying: Filter the precipitated solid, wash it thoroughly with cold deionized water to remove any residual salts, and dry it under vacuum to obtain the purified product.

Protocol 3.2: Standard HPLC Method for Purity Analysis

This method provides a baseline for assessing the purity of the final product.[9][10]

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

References

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Schotten–Baumann reaction. Wikipedia.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer.
  • Analytical Methods for Determination of Benzoic Acid and Their Applic
  • Process for the purification of benzoic acid.
  • 4-Fluoro-3-methylbenzenesulfonyl chloride 97 629672-19-1. Sigma-Aldrich.
  • Review: Extraction and purification methods for PFAS analysis in food – Proposal for Automatiz
  • INCREASED SYNTHESIS OF p-AMINOBENZOIC ACID ASSOCIATED WITH THE DEVELOPMENT OF SULFONAMIDE RESISTANCE IN STAPHYLOCOCCUS AUREUS. PubMed.
  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
  • New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri. Three-Mode Company.
  • Chemistry Schotten Baumann Reaction.
  • High-pressure membrane filtration processes for separation of Per- and polyfluoroalkyl substances (PFAS). PMC - PubMed Central.
  • Structure similarity of sulfanilamide and p-aminobenzoic acid.
  • Removal of perfluoroalkyl substances from water by activated carbons: Adsorption of perfluorooctane sulfonate and perfluorooctanoic acid.
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.
  • Schotten Baumann Reaction. BYJU'S.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc.
  • HPLC Methods for analysis of Benzoic acid.
  • Synthesis of Novel Sulfonamides from 4-Amino-3-bromobenzoic Acid. Benchchem.
  • 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. ECHA.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • Analytical Methods Used for the Detection and Quantific
  • Schotten-Baumann Reaction. J&K Scientific LLC.
  • Nitrifying Microorganisms Linked to Biotransformation of Perfluoroalkyl Sulfonamido Precursors from Legacy Aqueous Film-Forming Foams.
  • Schotten–Baumann reaction. L.S.College, Muzaffarpur.
  • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS).
  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6. Ossila.

Sources

Validation & Comparative

A Comparative Guide to Deconvoluting the Biological Target of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is the definitive identification and validation of the molecule's biological target. This guide provides an in-depth, technically-focused comparison of modern experimental strategies to elucidate the mechanism of action for novel compounds, using the uncharacterized molecule, 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid , as a case study.

The core challenge with a novel entity like this compound is the absence of a known biological target. Therefore, our approach must be one of discovery, followed by stringent validation. This guide is structured to navigate this workflow, presenting a logical succession of experiments designed to first identify potential protein interactors and then confirm their biological relevance. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure the integrity of your findings.

Section 1: The Initial Approach: Unbiased Target Identification

Without a preconceived hypothesis, the initial foray into target identification should be broad and unbiased. The goal is to cast a wide net and identify any proteins that physically interact with the compound of interest. Here, we compare two powerful label-free approaches: the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS).

Cellular Thermal Shift Assay (CETSA): Leveraging Ligand-Induced Thermal Stabilization

The principle behind CETSA is that the binding of a small molecule to its target protein confers thermal stability.[1][2] This change in the protein's melting point can be detected and quantified. An overview of the CETSA workflow is presented below.

CETSA_Workflow cluster_0 Cell Treatment & Heating cluster_1 Lysis & Separation cluster_2 Detection & Analysis A Treat intact cells with This compound or vehicle control B Heat cell suspensions to a range of temperatures A->B C Lyse cells B->C D Separate soluble proteins (unaggregated) from precipitated proteins (aggregated) via centrifugation C->D E Detect and quantify specific proteins in the soluble fraction (e.g., Western Blot, Mass Spectrometry) D->E F Plot melt curves to identify proteins with increased thermal stability in the presence of the compound E->F DARTS_Workflow cluster_0 Cell Lysis & Treatment cluster_1 Proteolysis & Quenching cluster_2 Analysis A Prepare cell lysate B Treat lysate with This compound or vehicle control A->B C Digest with a protease (e.g., thermolysin, pronase) B->C D Stop digestion C->D E Separate protein fragments by SDS-PAGE D->E F Identify protein bands that are protected from degradation in the presence of the compound (e.g., by mass spectrometry) E->F

Caption: A generalized workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Expertise & Experience: DARTS is a valuable alternative to CETSA, particularly for targets that may not exhibit a clear thermal shift. The choice of protease and digestion conditions are key parameters that require optimization. A semi-quantitative approach can be employed to estimate the affinity of the interaction by titrating the compound concentration. [3] Trustworthiness: Similar to CETSA, the dose-dependent protection from proteolysis serves as an internal validation of a genuine interaction.

Comparison of Unbiased Target Identification Methods
FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand-induced thermal stabilizationLigand-induced protease resistance
Format Intact cells or cell lysatesCell lysates
Key Advantage Probes target engagement in a more physiological context (intact cells)Does not require specialized heating equipment
Key Limitation Some proteins may not exhibit a significant thermal shiftProtease accessibility to the target might be a limiting factor
Readout Western Blot, Mass SpectrometrySDS-PAGE, Mass Spectrometry

Section 2: Focused Target Identification and Validation

Once a list of potential targets has been generated from the unbiased screens, the next step is to validate these candidates and further explore specific protein families.

Kinobeads Profiling for Kinase Targets

Given that a significant portion of the proteome consists of kinases, and they are common drug targets, a focused screen using kinobeads is a logical next step. [4]Kinobeads are an affinity resin containing immobilized non-selective kinase inhibitors that can be used in a competitive binding experiment to profile the kinase targets of a compound. [4][5] Expertise & Experience: This chemoproteomic approach allows for the simultaneous profiling of hundreds of kinases from a cell lysate. [6]The competition format, where the lysate is pre-incubated with this compound before adding the kinobeads, provides a quantitative measure of the compound's affinity for different kinases.

Kinobeads_Workflow cluster_0 Competitive Binding cluster_1 Analysis A Incubate cell lysate with varying concentrations of This compound B Add Kinobeads to pull down unbound kinases A->B C Elute bound kinases from beads B->C D Digest proteins and analyze by LC-MS/MS C->D E Quantify the displacement of each kinase from the beads to determine the compound's binding profile D->E

Caption: Workflow for Kinobeads-based competitive profiling of kinase inhibitors.

Trustworthiness: The generation of dose-response curves for each identified kinase allows for the determination of apparent binding affinities, providing a robust quantitative validation of the targets.

In-Cell Western for Target Engagement in a Cellular Context

To confirm that the compound engages its target within a cellular environment, an In-Cell Western (ICW) assay can be employed. [7]This technique is an immunocytochemical method that allows for the quantification of protein levels and post-translational modifications directly in fixed and permeabilized cells in a microplate format. [7][8] Expertise & Experience: The ICW is a powerful tool for validating target engagement by observing the downstream consequences of target modulation. For example, if the identified target is a kinase, an ICW can be used to measure changes in the phosphorylation of a known substrate of that kinase.

Trustworthiness: The ability to perform this assay in a multi-well format allows for robust dose-response curves and statistical analysis, strengthening the validity of the conclusions. [9]

Comparison of Focused Target Validation Methods
FeatureKinobeads ProfilingIn-Cell Western (ICW)
Principle Competitive affinity chromatographyImmunocytochemical detection of target modulation
Format Cell lysatesFixed and permeabilized cells
Key Advantage Broad profiling of a specific protein family (kinases)Measures downstream effects of target engagement in a cellular context
Key Limitation Limited to the protein family captured by the beadsRequires specific antibodies for the target and its downstream markers
Readout Mass SpectrometryFluorescence or chemiluminescence

Section 3: Hypothetical Signaling Pathway and Further Validation

Based on the chemical structure of this compound, which contains sulfonamide and benzoic acid moieties, we can hypothesize potential biological activities. Sulfonamides are known to have antibacterial properties by inhibiting folate synthesis and can also modulate inflammatory pathways. [10][11]Benzoic acid derivatives are involved in plant defense signaling through the salicylic acid pathway and have been explored for their anticancer potential. [12][13] Assuming our initial screens identify a kinase involved in an inflammatory signaling pathway, such as the NF-κB pathway, as a primary target, the following diagram illustrates a potential mechanism of action.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 NF-κB Activation cluster_3 Cellular Response Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Kinase Complex (Hypothesized Target) Receptor->IKK IκB IκB IKK->IκB phosphorylates NFkB NF-κB IκB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Compound This compound Compound->IKK inhibits

Caption: A hypothetical signaling pathway illustrating the potential inhibitory effect of the compound on the NF-κB pathway.

Further validation of this hypothesis would involve:

  • Knockdown/Knockout Studies: Using techniques like siRNA or CRISPR/Cas9 to deplete the target protein and observe if the cellular phenotype mimics the effect of the compound.

  • Rescue Experiments: In a target-depleted background, expressing a resistant mutant of the target protein should rescue the cellular phenotype in the presence of the compound.

  • In Vitro Enzyme Assays: Using the purified target protein to directly measure the inhibitory activity of the compound.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) - Western Blot Readout
  • Cell Culture and Treatment: Plate cells in a suitable format and allow them to adhere. Treat cells with a range of concentrations of this compound or a vehicle control for a predetermined time.

  • Heating: Resuspend the cells in a buffer and aliquot into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling. [14]3. Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. [2]4. Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot: Collect the supernatant (soluble fraction) and analyze the protein levels of the suspected target by Western blot.

Drug Affinity Responsive Target Stability (DARTS)
  • Lysate Preparation: Prepare a total protein lysate from the cells of interest.

  • Compound Incubation: Incubate the lysate with different concentrations of this compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., thermolysin) and incubate for a specific time. [3]4. Quenching and Analysis: Stop the digestion and analyze the protein fragments by SDS-PAGE.

  • Target Identification: Excise bands that show protection from digestion and identify the protein by mass spectrometry.

Kinobeads Profiling
  • Lysate Preparation and Compound Incubation: Prepare a cell lysate and incubate with a range of concentrations of this compound.

  • Kinobeads Pulldown: Add the kinobeads slurry to the lysate and incubate to allow the binding of kinases. [15]3. Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the bound kinases.

  • Mass Spectrometry Analysis: Digest the eluted proteins and analyze the peptides by LC-MS/MS to identify and quantify the kinases.

In-Cell Western (ICW)
  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with the compound.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent like Triton X-100. [8]3. Blocking and Antibody Incubation: Block non-specific binding sites and then incubate with a primary antibody against the target or a downstream marker, followed by a fluorescently labeled secondary antibody. [16]4. Imaging and Quantification: Scan the plate using an infrared imaging system and quantify the fluorescence intensity in each well. [7]

Conclusion

The identification and validation of a biological target for a novel compound like this compound is a multi-faceted process that requires a combination of unbiased discovery and focused validation techniques. By employing a logical workflow that begins with broad screening methods like CETSA and DARTS, followed by more targeted approaches such as kinobeads profiling and In-Cell Westerns, researchers can confidently deconstruct the mechanism of action of their compound of interest. The integration of these robust, self-validating experimental systems is paramount to ensuring the scientific integrity of the findings and paving the way for successful drug development.

References

  • In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. (2022). Methods in Molecular Biology. [Link]

  • Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. (2012). Proceedings of the National Academy of Sciences. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]

  • Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. (2023). International Journal of Molecular Sciences. [Link]

  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. (2016). Molecular & Cellular Proteomics. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. (2012). Current Protocols in Chemical Biology. [Link]

  • In-Cell Western (ICW) Protocol. (n.d.). Rockland Immunochemicals. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]

  • Modular Two-Step Route to Sulfondiimidamides. (2022). Journal of the American Chemical Society. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2020). Journal of Proteome Research. [Link]

  • Modular Two-Step Route to Sulfondiimidamides. (2022). Journal of the American Chemical Society. [Link]

  • Target identification using drug affinity responsive target stability (DARTS). (2010). Proceedings of the National Academy of Sciences. [Link]

  • Biosynthesis of three benzoic acid derivatives in Escherichia coli. (2016). Journal of Industrial Microbiology & Biotechnology. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]

  • In-Cell Western Assay Development Project. (n.d.). LI-COR Biosciences. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (2014). Nature Chemical Biology. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. [Link]

  • Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery. (2021). Journal of Fungi. [Link]

  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. (2021). International Journal of Molecular Sciences. [Link]

  • Advansta's Step-by-Step Guide to In-Cell Westerns. (n.d.). Advansta. [Link]

  • What is the biochemical effect of sulphonamides?. (2023). Quora. [Link]

  • Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. (2026). Oreate AI. [Link]

  • A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. (2019). Journal of Visualized Experiments. [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (2019). Methods in Molecular Biology. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology. [Link]

  • Create Your Own Cellular Compound Target Engagement Assay. (2017). YouTube. [Link]

  • Drug affinity responsive target stability (DARTS) for small-molecule target identification. (2012). Expert Review of Proteomics. [Link]

  • A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction-Preview. (2022). YouTube. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As a Senior Application Scientist, it is my priority to extend our support beyond the point of sale by ensuring you have the critical information needed for the safe handling and disposal of our research materials. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid (CAS No. 379254-41-8). Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Core Principles of Disposal: Hazard Identification and Waste Stream Management

Structural Components and Associated Hazards:

ComponentPotential HazardCitation
4-Fluoro-3-methylbenzoic acid moiety Skin irritation, serious eye irritation, and respiratory irritation.[1]
Benzoic acid moiety Can cause skin, eye, and respiratory irritation.[2]
Sulfonamide group Generally stable, but can undergo hydrolysis under acidic conditions. May possess antibacterial properties, necessitating careful environmental disposal.[3][4]
Fluorinated aromatic system Classified as a halogenated organic compound, requiring specific disposal routes. Fluoroaromatic compounds can be persistent in the environment.

This compound should be handled with the standard precautions for any novel chemical entity, including the use of appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling of the solid material should be performed in a well-ventilated area or a fume hood to minimize inhalation risk.

Waste Segregation: The Foundation of Safe Disposal

Proper segregation of waste at the point of generation is the most critical step in ensuring safe and compliant disposal. Due to the presence of a fluorine atom, this compound and any materials contaminated with it must be classified as halogenated organic waste .

Workflow for Waste Segregation:

WasteSegregation cluster_generation Point of Generation cluster_streams Waste Streams Start Waste Generated (Solid, Solution, Contaminated materials) Decision Contains This compound? Start->Decision Halogenated Halogenated Organic Waste Decision->Halogenated Yes NonHalogenated Non-Halogenated Waste Decision->NonHalogenated No

Caption: Decision workflow for waste stream segregation.

Step-by-Step Segregation Protocol:

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., weighing boats, pipette tips, gloves, filter paper).

    • Rinsate from cleaning contaminated glassware.

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." This container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.

  • Do not mix this waste with non-halogenated organic waste or any other waste streams. Cross-contamination can lead to complex and expensive disposal procedures.

On-Site Management and Temporary Storage

Proper temporary storage of the segregated waste is crucial to maintain a safe laboratory environment pending collection by a licensed disposal contractor.

Storage Requirements:

  • Container: Use a robust, leak-proof container with a screw-top lid. Ensure the container is compatible with acidic and halogenated organic compounds.

  • Labeling: The waste container must be clearly labeled with:

    • "Hazardous Waste"

    • "Halogenated Organic Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Acidic")

    • The date of accumulation.

  • Location: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong bases and oxidizing agents. The storage area should have secondary containment to capture any potential leaks.

Final Disposal Procedures: Ensuring Environmental and Regulatory Compliance

Final disposal of this compound must be conducted by a licensed and accredited hazardous waste disposal company. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Disposal Workflow:

DisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal Professional Disposal Segregate Segregate as Halogenated Waste Store Store in Labeled, Compatible Container Segregate->Store Request Request Waste Pickup Store->Request Transport Licensed Transporter Request->Transport Incineration High-Temperature Incineration Facility Transport->Incineration Documentation Certificate of Disposal Incineration->Documentation

Sources

Personal protective equipment for handling 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid

Disclaimer: This document is intended to provide guidance on the safe handling of this compound. A specific Safety Data Sheet (SDS) for this compound is not publicly available. The recommendations herein are based on the known hazards of structurally similar compounds, including 4-fluoro-3-methylbenzoic acid and the general chemical class of sulfonamides, as well as established best practices for handling novel research chemicals. It is imperative to treat this compound as potentially hazardous and to exercise caution at all times.

Anticipated Hazard Profile

Based on its structural motifs—a fluorinated aromatic carboxylic acid and a sulfonamide—this compound is anticipated to present the following hazards:

  • Skin Irritation: Aromatic carboxylic acids and sulfonamides can cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1]

  • Respiratory Tract Irritation: Inhalation of the powdered form of this compound may lead to irritation of the respiratory system.[1]

  • Allergic Reactions: Some sulfonamides are known to cause allergic skin reactions.

Given the lack of specific toxicological data, all routes of exposure—inhalation, ingestion, and skin/eye contact—should be minimized through the use of appropriate engineering controls and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Effective engineering controls are crucial for minimizing exposure. All work with this compound should be conducted in a certified chemical fume hood to control the generation of dust and aerosols.[2] An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is contingent upon the specific laboratory operation being performed. The following table provides guidance on the minimum required PPE for various tasks.

TaskMinimum Required PPERationale
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Safety Goggles, Lab Coat, N95 RespiratorTo prevent inhalation of fine particles and minimize skin contact.
Solution Preparation Nitrile Gloves, Safety Goggles, Lab CoatTo protect against splashes of the dissolved compound and solvent.
Conducting Reactions and Work-up Nitrile or Neoprene Gloves, Safety Goggles and Face Shield, Lab CoatA face shield provides an additional layer of protection against splashes during transfers and extractions.[4]
Sample Analysis (e.g., LC-MS) Nitrile Gloves, Safety Glasses, Lab CoatStandard PPE for a controlled analytical environment.
Glove Selection and Use:
  • Nitrile gloves are recommended for handling the solid compound and for incidental contact with solutions. They offer good resistance to a range of solvents and are less likely to cause allergic reactions than latex.[4]

  • For prolonged contact or when working with aggressive organic solvents, consider using thicker neoprene or butyl rubber gloves.[5]

  • Double gloving is recommended when handling the solid material to provide an extra layer of protection.

  • Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

Eye and Face Protection:
  • Safety goggles that provide a complete seal around the eyes are mandatory to protect against dust and splashes.

  • A face shield should be worn over safety goggles during procedures with a higher risk of splashing, such as when transferring large volumes of solutions or during quenching of reactions.[4][6]

Protective Clothing:
  • A flame-resistant lab coat should be worn at all times and kept fully buttoned.

  • Ensure that legs are fully covered and wear closed-toe shoes.

Respiratory Protection:
  • When handling the solid compound outside of a fume hood or when there is a potential for aerosol generation, a NIOSH-approved N95 respirator is recommended to prevent inhalation of airborne particles.

Step-by-Step Operational and Disposal Plans

Safe Handling and Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and engineering controls.

PPE_Workflow cluster_prep Preparation & Weighing cluster_reaction Reaction & Work-up cluster_analysis Analysis & Storage weighing Weighing Solid (High Dust Potential) dissolving Dissolving in Solvent weighing->dissolving In Fume Hood ppe_weigh PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - N95 Respirator weighing->ppe_weigh reaction Running Reaction dissolving->reaction ppe_solution PPE: - Nitrile Gloves - Safety Goggles - Lab Coat dissolving->ppe_solution workup Aqueous Work-up / Extraction reaction->workup analysis Preparing Analytical Sample workup->analysis ppe_splash PPE: - Nitrile/Neoprene Gloves - Goggles & Face Shield - Lab Coat workup->ppe_splash storage Storing Compound analysis->storage

Caption: PPE selection workflow for handling this compound.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][7][8] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3][7][8] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[1][8] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

In the event of a spill:

  • Evacuate: Alert personnel in the immediate area and evacuate.[9]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills of the solid, carefully cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, contain with a chemical absorbent.

  • Clean-up: Wearing the appropriate PPE (including respiratory protection), carefully sweep or wipe up the spilled material and place it into a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Decontamination and Disposal

All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: As this is a halogenated organic compound, all liquid waste containing it must be collected in a designated "Halogenated Organic Waste" container.[10][11][12] Do not mix with non-halogenated waste.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[2][10] Do not pour any waste down the drain.

By adhering to these protocols, you can significantly mitigate the risks associated with handling this compound and ensure a safe laboratory environment.

References

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • BenchChem. (2025).
  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • University of Missouri. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]

  • Safety, G. U. K. (2024, October 10). What to do in a chemical emergency. GOV.UK. Retrieved from [Link]

  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.